AM-5262
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H35FO4 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C33H35FO4/c1-32(2)13-4-5-27(32)25-15-20(6-10-24(25)26-16-22(37-3)9-11-30(26)34)19-38-23-8-7-21-12-14-33(28(21)17-23)18-29(33)31(35)36/h6-11,15-17,27,29H,4-5,12-14,18-19H2,1-3H3,(H,35,36)/t27-,29-,33-/m0/s1 |
Clé InChI |
XPLWBHWPOUEOSJ-GSZYCOFVSA-N |
SMILES isomérique |
CC1(CCC[C@H]1C2=C(C=CC(=C2)COC3=CC4=C(CC[C@]45C[C@H]5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C |
SMILES canonique |
CC1(CCCC1C2=C(C=CC(=C2)COC3=CC4=C(CCC45CC5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C |
Origine du produit |
United States |
Foundational & Exploratory
AM-5262: A Comprehensive Technical Guide to its Dual Gs/Gq Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-5262 is a potent full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It has garnered significant interest as a potential therapeutic agent for type 2 diabetes due to its unique ability to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). A key pharmacological feature of this compound is its capacity to activate dual signaling pathways through both Gs and Gq proteins. This technical guide provides an in-depth analysis of the dual Gs/Gq signaling mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
GPR40 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by long-chain fatty acids (LCFAs) has been shown to potentiate glucose-stimulated insulin secretion (GSIS). While first-generation GPR40 agonists primarily activated the Gq pathway, leading to modest therapeutic efficacy, second-generation agonists like this compound have demonstrated superior performance. This enhanced efficacy is attributed to their ability to engage both Gs and Gq signaling cascades. The dual activation leads to a more robust physiological response, including enhanced incretin secretion, which contributes significantly to glycemic control. This guide will explore the intricate signaling mechanisms of this compound, offering a detailed resource for researchers in the field of metabolic disease and GPCR pharmacology.
This compound: Core Pharmacological Properties
This compound is a synthetic small molecule that acts as a full agonist at the human GPR40 receptor. Its chemical structure is designed for high potency and improved pharmacokinetic properties compared to earlier agonists.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| GPR40 Binding Affinity (Ki) | Not explicitly reported | CHO-K1 cells | |
| Gq Activation (IP3/IP1 Accumulation) EC50 | 0.081 µM | CHO cells | |
| Gs Activation (cAMP Accumulation) EC50 | ~1 µM | CHO-K1 cells | |
| GLP-1 Secretion EC50 | ~0.1 µM | Mouse colonic crypt cultures | |
| GIP Secretion EC50 | ~0.1 µM | Mouse colonic crypt cultures |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Dose | Effect | Reference |
| Oral Glucose Tolerance Test (OGTT) | Lean Mice | 30 mg/kg | Significant increase in plasma GLP-1 and GIP | |
| GLP-1 Secretion | Lean Mice | 30 mg/kg | Increased plasma GLP-1 from ~5 to 29 pmol/L | |
| GIP Secretion | Lean Mice | 30 mg/kg | Significant increase in plasma GIP |
Dual Gs/Gq Signaling Pathways of this compound
This compound's activation of GPR40 initiates two distinct intracellular signaling cascades: the canonical Gq pathway and the Gs pathway.
The Gq Signaling Pathway
Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
The Gs Signaling Pathway and a Revised Model
Initial studies proposed that this compound directly activates the Gs protein, leading to the stimulation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and activation of protein kinase A (PKA). This pathway was thought to be crucial for the robust stimulation of incretin secretion.
However, more recent evidence suggests an alternative mechanism where the increase in cAMP is not a result of direct Gs activation. Instead, it is proposed that the Gq pathway, through the βγ subunits of the Gq protein or elevated intracellular Ca2+, activates specific isoforms of adenylyl cyclase, such as adenylate cyclase 2 (ADCY2). This leads to cAMP production and subsequent downstream effects. This revised model highlights a more intricate interplay between the Gq and cAMP signaling arms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the dual signaling properties of this compound.
Gq Activation Assay: Inositol Monophosphate (IP1) Accumulation
This assay measures the accumulation of IP1, a stable metabolite of IP3, as an indicator of Gq pathway activation.
Protocol Details:
-
Cell Culture: CHO-K1 cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Stimulation: The culture medium is replaced with a stimulation buffer containing a dose-response range of this compound and lithium chloride (LiCl). LiCl is used to inhibit the degradation of IP1.
-
Incubation: Plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and IP1 levels are quantified using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The HTRF signal is read on a plate reader, and the data are analyzed using a four-parameter logistic equation to determine the EC50 value.
Gs Activation Assay: cAMP Accumulation
This assay quantifies the production of cAMP as a measure of Gs pathway activation.
Protocol Details:
-
Cell Culture and Plating: Similar to the IP1 assay, GPR40-expressing cells are cultured and plated in 96-well plates.
-
Stimulation: Cells are treated with a dose-response of this compound in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Incubation: Plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and cAMP levels are measured using a detection kit, often based on HTRF or other immunoassay principles.
-
Data Analysis: The signal is quantified, and the EC50 for cAMP production is determined.
Incretin Secretion Assay: GLP-1 and GIP Measurement
This ex vivo assay utilizes primary intestinal cells to measure the ability of this compound to stimulate the secretion of GLP-1 and GIP.
Protocol Details:
-
Primary Cell Isolation: Intestinal crypts are isolated from mice.
-
Cell Culture: The isolated crypts are cultured to form enteroids or used as primary cell cultures.
-
Stimulation: The cells are stimulated with a dose-response of this compound.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The dose-dependent increase in incretin secretion is analyzed to determine the potency and efficacy of this compound.
Conclusion
This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its ability to activate both Gq and Gs signaling pathways, a characteristic of "Gq + Gs" agonists, results in a more robust and therapeutically desirable profile compared to "Gq-only" agonists. The enhanced incretin secretion driven by this dual signaling mechanism is a key contributor to its improved glycemic control. The recent finding that cAMP production may be mediated through a Gq-adenylate cyclase 2 axis further refines our understanding of its complex mechanism of action. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for ongoing research and drug development efforts in the field of metabolic diseases.
An In-depth Technical Guide to the Role of AM-5262 in Glucose-Stimulated Insulin Secretion
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM-5262 is a potent, orally available full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, a mechanism that offers a therapeutic advantage for Type 2 Diabetes by minimizing the risk of hypoglycemia.[2][4] Notably, this compound exhibits a dual signaling mechanism, activating both Gαq and Gαs pathways, which not only potentiates insulin secretion directly but also robustly stimulates the release of incretin hormones such as GLP-1 and GIP.[5][6][7] This multifaceted action makes this compound a significant compound in the study of novel insulin secretagogues.
Core Mechanism of Action: GPR40/FFAR1 Activation
The primary action of this compound is the potentiation of insulin secretion from pancreatic β-cells when blood glucose levels are elevated. This action is mediated through the activation of GPR40.
Pancreatic β-Cell Signaling Pathways
In pancreatic β-cells, the effects of this compound are primarily mediated by the Gαq protein signaling cascade, which synergizes with the canonical glucose-sensing pathway.[8][9]
-
Glucose Metabolism: High glucose levels lead to increased intracellular ATP, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca²⁺ through voltage-gated calcium channels. This rise in intracellular Ca²⁺ is the primary trigger for insulin granule exocytosis.
-
GPR40-Gαq Pathway Activation: this compound binds to and activates GPR40, which in turn activates the Gαq subunit.[4][8] This stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Second Messenger Generation: PLC activation produces two key second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[8][10] This further elevates intracellular Ca²⁺ levels, amplifying the glucose-induced signal.
-
Diacylglycerol (DAG): DAG activates protein kinase C (PKC), which is involved in the later stages of insulin granule exocytosis.[8]
-
-
Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores initiated by IP₃ activates STIM1 proteins, which in turn open Orai1 channels on the plasma membrane, leading to a sustained influx of Ca²⁺, a process known as SOCE.[10] This entire IP₃R1/STIM1/Orai1 pathway is crucial for GPR40-mediated potentiation of GSIS.[10]
Incretin Effect: Dual Gαq and Gαs Signaling
A distinguishing feature of this compound is its ability to also activate the Gαs pathway, particularly in enteroendocrine cells.[5][6]
-
Gαs Pathway Activation: In intestinal L-cells and K-cells, GPR40 activation by this compound stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[5]
-
Incretin Secretion: This dual Gαq and Gαs signaling results in a robust secretion of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][5] These incretins then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion, inhibit glucagon release, and confer other beneficial metabolic effects.[7][9]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models.
| Parameter | Value / Observation | Target / System | Reference |
| Potency (EC₅₀) | 0.081 µM | GPR40 Full Agonist Activity | [1] |
| Incretin Secretion | 2-5 fold greater potency than AM-1638 | GLP-1 and GIP secretion from rat intestinal cells | [2] |
| Insulin Secretion | Activity was greater than exendin-4 | Glucose-stimulated insulin secretion from human islets | [2] |
| In Vivo Efficacy | Similar efficacy at 30 mg/kg compared to AM-1638 at 60 mg/kg | Improvement of glycemic control in HF/STZ diabetic mice | [2] |
| Concentration Range | 0 - 100 µM | Enhancement of GSIS in mouse and human islets | [1][11] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies the ability of this compound to potentiate insulin secretion from pancreatic islets at varying glucose concentrations.
1. Islet Isolation:
-
Pancreatic islets are isolated from mice or humans using collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).
-
Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) to allow for recovery.
2. Pre-incubation:
-
Groups of size-matched islets (e.g., 5-10 islets per replicate) are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
3. Stimulation Incubation:
-
The pre-incubation buffer is replaced with KRB buffer containing either:
- Low glucose (2.8 mM) ± test compound (this compound at various concentrations).
- High glucose (e.g., 16.7 mM) ± test compound (this compound).
- Positive controls (e.g., GLP-1, Exendin-4).
-
Islets are incubated for 60-90 minutes at 37°C.
4. Sample Collection and Analysis:
-
Following incubation, the supernatant (containing secreted insulin) is collected.
-
Islets are lysed (e.g., using an acid-ethanol solution) to determine total insulin content.
-
Secreted insulin concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data are typically normalized to the total insulin content and expressed as a percentage of total insulin or as fold-change over the high-glucose control.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test assesses the effect of this compound on glucose homeostasis in a live animal model, often in a model of diabetes like high-fat diet/streptozotocin (HF/STZ) treated mice.[2]
1. Animal Model:
-
Use of a diabetic animal model (e.g., HF/STZ mice) or wild-type controls.
-
Animals are fasted overnight (e.g., 6-12 hours) prior to the experiment.
2. Compound Administration:
-
Animals are administered the vehicle control or this compound via oral gavage at a pre-determined time (e.g., T = -60 minutes) before the glucose challenge.[2]
3. Baseline Blood Sample:
-
A baseline blood sample is collected (e.g., via tail snip) at T = 0 minutes, just before the glucose challenge.
4. Glucose Challenge:
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage at T = 0 minutes.
5. Time-course Blood Sampling:
-
Blood samples are collected at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
6. Analysis:
-
Blood glucose levels for each time point are measured using a glucometer.
-
Plasma may be separated to measure insulin levels at each time point via ELISA.
-
The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect on glucose tolerance and insulin secretion.
Conclusion
This compound represents a significant advancement in the development of GPR40 agonists for the potential treatment of Type 2 Diabetes. Its role as a potent, full agonist that enhances glucose-stimulated insulin secretion is well-established. The compound's unique dual Gαq/Gαs signaling mechanism, which leads to both direct potentiation of GSIS in the pancreas and robust stimulation of incretin release from the gut, provides a powerful, multi-pronged approach to improving glycemic control.[5][7] The glucose-dependent nature of its action underscores its favorable safety profile by minimizing the risk of hypoglycemia.[2] The quantitative data and experimental findings position this compound as a valuable tool for further research into the physiological roles of GPR40 and as a benchmark for the development of next-generation insulin secretagogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
AM-5262: A Technical Guide to its Effects on Incretin Hormones GLP-1 and GIP
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-5262 is a potent and selective full agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This technical guide provides an in-depth analysis of the effects of this compound on the secretion of the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has demonstrated robust efficacy in stimulating the release of both GLP-1 and GIP, which is attributed to its unique mechanism of activating both Gαq and Gαs signaling pathways.[2] This dual signaling capability distinguishes it from first-generation GPR40 agonists and underlies its potent effects on incretin secretion and subsequent glucose homeostasis.[2][3] This document details the quantitative data from in vitro, ex vivo, and in vivo studies, outlines the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction
The incretin hormones GLP-1 and GIP, secreted from enteroendocrine L-cells and K-cells respectively, play a crucial role in glucose metabolism. They potentiate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release, delay gastric emptying, and promote satiety.[4] Consequently, targeting the incretin axis is a well-established therapeutic strategy for type 2 diabetes. This compound, a novel GPR40 full agonist, has emerged as a promising agent in this class.[5] Its ability to robustly stimulate GLP-1 and GIP secretion offers a potential therapeutic advantage in the management of metabolic disorders.[2] This guide serves as a comprehensive resource for understanding the preclinical pharmacology of this compound with a specific focus on its incretin-related effects.
Mechanism of Action: Dual Gαq and Gαs Signaling
This compound functions as a full agonist at the GPR40 receptor.[6] Unlike endogenous ligands (long-chain fatty acids) and some synthetic agonists that exclusively activate the Gαq pathway, this compound exhibits biased agonism, engaging both Gαq and Gαs signaling cascades.[2] This dual activation is critical for its potent secretagogue effect on incretin hormones.
The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key trigger for hormone secretion. The Gαs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The synergistic action of elevated intracellular calcium and cAMP levels results in a robust stimulation of GLP-1 and GIP exocytosis from enteroendocrine cells.[2]
Quantitative Data on Incretin Hormone Secretion
The efficacy of this compound in stimulating GLP-1 and GIP secretion has been quantified in a series of preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro and Ex Vivo GLP-1 Secretion
| Experimental Model | Agonist | Concentration | Fold Change vs. Control | Reference |
| Murine Colonic Crypt Cultures | This compound | 1 µM | 4.6 ± 0.8 | [2] |
| Isolated Perfused Rat Small Intestine | This compound | 1 µM | ~3.3-fold increase from baseline | [7] |
| Rat Fetal Intestinal Cells | This compound | - | 2-5 fold greater potency than AM-1638 | [3] |
Table 2: In Vivo GLP-1 and GIP Secretion in Mice
| Hormone | Agonist (30 mg/kg, oral) | Plasma Concentration (pmol/L) | Reference |
| GLP-1 | Vehicle | ~5 | [2] |
| This compound | ~29 | [2] | |
| GIP | Vehicle | ~53 | [2] |
| This compound | ~345 | [2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited.
In Vitro GLP-1 Secretion from Murine Colonic Crypt Cultures
This assay assesses the direct effect of this compound on GLP-1 secreting L-cells within their native epithelial environment.
-
Isolation of Colonic Crypts:
-
The distal colon is harvested from C57BL/6 mice.
-
The tissue is washed with cold PBS and minced into small pieces.
-
Digestion is performed using a solution of collagenase and dispase in DMEM at 37°C with gentle agitation.
-
The digest is filtered through a cell strainer to isolate the crypts.
-
-
Stimulation and Sample Collection:
-
Isolated crypts are plated in Matrigel on a 24-well plate and cultured for 48 hours.
-
The culture medium is replaced with a buffer containing various concentrations of this compound or vehicle control.
-
After a 2-hour incubation period at 37°C, the supernatant is collected.
-
-
GLP-1 Measurement:
-
The concentration of total GLP-1 in the supernatant is quantified using a commercially available ELISA kit (e.g., from Millipore or Meso Scale Discovery) according to the manufacturer's instructions.
-
Data is normalized to the total protein content of the cultured crypts.
-
Ex Vivo GLP-1 Secretion from Isolated Perfused Rat Small Intestine
This model allows for the study of GLP-1 secretion in a physiologically relevant setting, preserving the vascular and luminal compartments.
-
Surgical Preparation:
-
A male Wistar rat is anesthetized.
-
The superior mesenteric artery is cannulated for arterial perfusion, and a portal vein catheter is placed for venous effluent collection.
-
A segment of the small intestine is isolated and transferred to an organ bath.
-
-
Perfusion and Stimulation:
-
The intestine is perfused with a Krebs-Ringer bicarbonate buffer containing dextran and glucose.
-
After a stabilization period, this compound is administered via the arterial line.
-
Venous effluent is collected at timed intervals before, during, and after stimulation.
-
-
GLP-1 Measurement:
-
The collected effluent is immediately treated with a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Total GLP-1 concentrations are determined by radioimmunoassay (RIA) or ELISA.
-
In Vivo GLP-1 and GIP Measurement in Mice
This protocol evaluates the systemic effects of orally administered this compound on plasma incretin levels.
-
Animal Preparation and Dosing:
-
Male C57BL/6 mice are fasted overnight.
-
This compound (e.g., 30 mg/kg) or vehicle is administered by oral gavage.
-
-
Blood Sampling:
-
At a specified time point post-dosing (e.g., 30 minutes), blood is collected from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
-
Hormone Measurement:
-
Plasma concentrations of total GLP-1 and GIP are measured using specific ELISA kits.
-
Discussion and Conclusion
The data presented in this guide unequivocally demonstrate that this compound is a potent stimulator of both GLP-1 and GIP secretion. Its unique dual Gαq and Gαs signaling mechanism via the GPR40 receptor provides a strong rationale for its enhanced incretin-releasing properties compared to earlier GPR40 agonists.[2] The robust in vitro, ex vivo, and in vivo activity of this compound highlights its potential as a therapeutic agent for type 2 diabetes and other metabolic diseases. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and other GPR40 agonists. Continued investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.wfsahq.org [resources.wfsahq.org]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of AM-5262
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Potent GPR40 Full Agonist
AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and the experimental protocols for its evaluation, designed for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C33H35FO4 and a molecular weight of 514.63 g/mol .[3] Its systematic IUPAC name is (1R,2R)-6'-((2-((R)-2,2-dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid. The structure incorporates a conformationally constrained tricyclic spirocycle, which contributes to its improved pharmacokinetic and selectivity profile compared to earlier GPR40 agonists.[1][2]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,2R)-6'-((2-((R)-2,2-dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid | |
| Molecular Formula | C33H35FO4 | [3] |
| Molecular Weight | 514.63 g/mol | [3] |
| CAS Number | 1222088-90-5 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| pKa | Data not available | |
| Melting Point | Data not available |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key step is the asymmetric cyclopropanation to form the spirocyclic head group, followed by coupling with the biphenyl tail group and final hydrolysis to yield the carboxylic acid. While a detailed, step-by-step protocol is outlined in the supplementary materials of the primary literature, the general synthetic scheme is depicted below. The synthesis is designed to produce the desired stereoisomer with high enantiomeric excess.
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the GPR40 receptor, a class A G-protein coupled receptor primarily expressed on pancreatic β-cells and enteroendocrine L-cells.[1] Unlike endogenous free fatty acids, which primarily activate the Gq signaling pathway, this compound has been shown to activate both Gq and Gs signaling pathways. This dual activation leads to a more robust physiological response.
The activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key trigger for insulin granule exocytosis from pancreatic β-cells.
Simultaneously, the activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which further potentiates insulin secretion and also stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine L-cells. These incretins, in turn, act on pancreatic β-cells to further enhance glucose-dependent insulin secretion.
Pharmacological Properties
This compound is a highly potent GPR40 full agonist with an EC50 of 0.081 μM in an aequorin bioluminescence assay using CHO cells expressing the human GPR40 receptor.[3] It has demonstrated enhanced glucose-stimulated insulin secretion in both mouse and human islets.[1] In vivo studies have shown that this compound improves glucose homeostasis.[1]
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Assay | Reference |
| Potency (EC50) | 0.081 µM | Human GPR40 (CHO cells) | [3] |
| Efficacy | Full Agonist | Human GPR40 | [1] |
| Selectivity | Improved selectivity profile | (Data not specified) | [1][2] |
| Oral Bioavailability | Data not available | ||
| Half-life (t1/2) | Data not available | ||
| Clearance (CL) | Data not available |
Experimental Protocols
Aequorin Bioluminescence Assay for GPR40 Activation
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Culture: CHO cells stably expressing human GPR40 and apoaequorin are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well white, clear-bottom plates.
-
Coelenterazine Loading: The cell culture medium is replaced with a loading buffer containing coelenterazine, and the cells are incubated in the dark to allow for the reconstitution of aequorin.
-
Compound Addition: this compound or other test compounds are added to the wells.
-
Luminescence Measurement: The plate is immediately placed in a luminometer, and the light emission resulting from the calcium-aequorin interaction is measured.
-
Data Analysis: The luminescence signal is integrated over a specific time, and dose-response curves are generated to determine EC50 values.
GLP-1 and GIP Secretion Assay from Rat Intestinal Cells
This protocol is used to assess the ability of this compound to stimulate incretin secretion.
-
Cell Isolation: Primary intestinal cells are isolated from fetal rats.
-
Cell Culture: The isolated cells are cultured for a short period to allow for recovery.
-
Stimulation: The cells are incubated with various concentrations of this compound in the presence of a stimulant like glucose.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Hormone Quantification: The concentrations of GLP-1 and GIP in the supernatant are measured using specific ELISAs.
-
Data Analysis: The amount of secreted hormone is normalized to the total protein content of the cells, and dose-response curves are generated.
Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/STZ-Treated Mice
This in vivo model is used to evaluate the effect of this compound on glucose metabolism in a diabetic animal model.
-
Animal Model: Male mice are fed a high-fat diet and administered a low dose of streptozotocin (STZ) to induce a type 2 diabetes-like state.
-
Fasting: The mice are fasted overnight before the test.
-
Compound Administration: this compound or vehicle is administered orally.
-
Glucose Challenge: After a set period (e.g., 60 minutes), a bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall improvement in glucose tolerance.
Conclusion
This compound is a valuable research tool for studying the pharmacology of GPR40. Its high potency, full agonism, and dual Gq/Gs signaling mechanism make it a significant compound for investigating the role of GPR40 in metabolic diseases. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of GPR40 agonists.
References
AM-5262: A GPR40 Full Agonist for the Potential Treatment of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed as an optimized successor to earlier compounds like AM-1638, this compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes (T2D). Its mechanism of action involves the glucose-dependent stimulation of insulin secretion and the promotion of incretin hormone release, offering a dual approach to glycemic control with a potentially low risk of hypoglycemia. Preclinical studies have highlighted its improved pharmacokinetic profile and enhanced efficacy in animal models of diabetes compared to its predecessors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Introduction to GPR40 and this compound
GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] It is activated by medium to long-chain fatty acids, and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for T2D, as it suggests a lower intrinsic risk of inducing hypoglycemia compared to traditional insulin secretagogues.[2]
This compound was developed by Amgen through the optimization of a previous GPR40 full agonist, AM-1638.[3] The structural modifications, which included the introduction of a conformationally constrained tricyclic spirocycle, led to a molecule with an improved pharmacokinetic (PK) profile and enhanced selectivity.[2][3] As a full agonist, this compound is distinguished from partial agonists by its ability to engage not only the direct insulinotropic pathway in β-cells but also to stimulate the release of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Peptide (GIP) from enteroendocrine cells.[4] This dual action constitutes the "enteroinsular axis," providing a powerful, multi-faceted approach to glycemic control.[4]
Mechanism of Action: Dual Signaling Pathway
This compound and other GPR40 full agonists exhibit a unique dual signaling capability, coupling to both Gαq and Gαs proteins. This is in contrast to endogenous fatty acid ligands and partial agonists (like TAK-875), which primarily signal through Gαq.[5]
-
Gαq Pathway (Direct Insulin Secretion): In pancreatic β-cells, activation of the Gαq pathway by this compound leads to the stimulation of phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the resulting increase in intracellular Ca2+ concentration amplifies glucose-stimulated insulin secretion.[1][6]
-
Gαs Pathway (Incretin Release): In intestinal L-cells and K-cells, the activation of the Gαs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This cAMP signaling is a potent trigger for the secretion of GLP-1 and GIP.[5] These incretin hormones then travel to the pancreas and further potentiate glucose-dependent insulin secretion from β-cells, while GLP-1 also suppresses glucagon secretion.[4][7]
This dual mechanism suggests that full agonists like this compound can achieve greater efficacy than partial agonists by harnessing both direct and indirect (incretin-mediated) pathways to enhance insulin release.[4]
References
- 1. protocols.io [protocols.io]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of AM-5262
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of AM-5262, a potent G-protein-coupled receptor 40 (GPR40) full agonist. The information is compiled from published scientific literature and is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.
Pharmacokinetic Profile of this compound
This compound has been shown to possess an improved pharmacokinetic profile in rats compared to its predecessors.[1][2] Preclinical studies indicate its potential for oral administration.
Table 1: Quantitative Pharmacokinetic Data for this compound in Rats
| Parameter | Value | Species | Route of Administration | Dosage | Source |
| Intravenous Dose | 0.5 mg/kg | Rat | Intravenous (i.v.) | 0.5 mg/kg | [1] |
| Oral Dose | 2 mg/kg | Rat | Oral | 2 mg/kg | [1] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability percentage are not detailed in the provided search results. The available data indicates that the compound was tested at these dosages and showed an improved pharmacokinetic profile.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Studies in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Animal Model: Rats.[1]
-
Dosing:
-
Sample Collection and Analysis: While specific details on blood sampling time points and bioanalytical methods are not provided in the search results, standard procedures would involve serial blood sampling, plasma extraction, and quantification of this compound concentrations using methods like LC-MS/MS.
In Vivo Efficacy Studies in Mice
-
Objective: To evaluate the effect of this compound on glucose homeostasis.
-
Animal Model: High-fat fed/STZ (streptozotocin) treated mice, a model for type 2 diabetes.[3]
-
Experimental Design: Oral Glucose Tolerance Test (OGTT).[3]
-
Findings: this compound at a 30 mg/kg dose demonstrated similar efficacy in improving glycemic control as a 60 mg/kg dose of a comparator compound, AM-1638, suggesting greater in vivo potency.[3]
In Vitro Studies
-
Objective: To assess the activity of this compound on insulin secretion.
-
Models:
-
Methodology:
-
Findings: this compound enhanced glucose-stimulated insulin secretion in both mouse and human islets.[1][3] It also stimulated GLP-1 and GIP secretion from rat fetal intestinal cells.[3]
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
References
AM-5262: A Technical Guide to a Novel GPR40 Full Agonist for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of AM-5262, a potent and selective G protein-coupled receptor 40 (GPR40) full agonist. This compound represents a significant advancement in the field of metabolic research, particularly for the development of therapeutics for type 2 diabetes. This document details the key quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers in drug discovery and metabolic sciences.
Discovery and Development
This compound was developed by Amgen as a potent GPR40 full agonist, optimized from the initial lead compound, AM-1638.[1] The development of this compound involved constraining the flexible phenylpropanoic acid region of AM-1638 with a 5-membered ring and exploring different ring sizes of tricyclic spirocycles.[1] This structural modification resulted in an improved pharmacokinetic profile and enhanced selectivity.[1] this compound has demonstrated enhanced glucose-stimulated insulin secretion and improved glucose homeostasis in vivo.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species/Cell Line | Assay Type |
| EC50 | 0.081 µM | Human GPR40 expressed in CHO cells | Aequorin Bioluminescence Assay |
| Binding Affinity (Ki) | 10 nM | Human GPR40 | Competition binding with [3H]AM-1638 |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value (at 2 mg/kg oral dose) |
| Improved PK Profile | This compound demonstrates an improved pharmacokinetic profile compared to its parent compound.[2] |
| In Vivo Potency | Greater in vivo potency compared to AM-1638. |
Mechanism of Action and Signaling Pathway
This compound is a full agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3] Unlike first-generation GPR40 agonists that primarily signal through the Gq pathway, this compound exhibits dual agonism, activating both the Gq and Gs signaling pathways.[4][5]
The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion from pancreatic β-cells.
The concurrent activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, acting via protein kinase A (PKA) and Epac, also contribute to the potentiation of insulin secretion and are believed to play a crucial role in stimulating the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells.[4][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are provided below.
GPR40 Aequorin Bioluminescence Assay (for Gq activity)
This assay measures intracellular calcium mobilization following GPR40 activation.
-
Cell Culture and Transduction:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 and aequorin.
-
Harvest cells and resuspend in an appropriate assay buffer.
-
-
Coelenterazine Loading:
-
Incubate the cells with the luminophore coelenterazine h for 2-4 hours at 37°C to reconstitute the active aequorin photoprotein.
-
-
Compound Addition and Measurement:
-
Dispense the coelenterazine-loaded cells into a 384-well plate.
-
Add varying concentrations of this compound to the wells.
-
Measure the resulting luminescence signal, which is proportional to the increase in intracellular calcium, using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence response against the log of the agonist concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
-
Inositol Phosphate (IP) Turnover Assay (for Gq activity)
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Labeling:
-
Culture GPR40-expressing cells in an inositol-free medium.
-
Label the cells by incubating with myo-[3H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Cell Stimulation:
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Stimulate the cells with different concentrations of this compound for a defined period.
-
-
Extraction and Quantification:
-
Lyse the cells and extract the soluble inositol phosphates.
-
Separate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the basal levels and plot against the agonist concentration to determine the EC50.
-
cAMP Accumulation Assay (for Gs activity)
This assay measures the intracellular levels of cyclic AMP.
-
Cell Culture:
-
Use CHO or HEK293 cells expressing GPR40.
-
-
Assay Procedure:
-
Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cell suspension.
-
Incubate for a specified time at room temperature or 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples and plot against the this compound concentration to determine the EC50.
-
Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Mice
This in vivo assay assesses the effect of this compound on glucose homeostasis.
-
Animal Model:
-
Use high-fat diet-fed and low-dose streptozotocin-treated mice, a model that mimics type 2 diabetes.
-
-
Acclimatization and Fasting:
-
Acclimatize the animals to the experimental conditions.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Administer this compound or vehicle orally (p.o.) by gavage at a specific time point (e.g., 60 minutes) before the glucose challenge.
-
-
Glucose Challenge and Blood Sampling:
-
At time 0, administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).
-
-
Glucose and Insulin Measurement:
-
Measure blood glucose levels immediately using a glucometer.
-
Process the remaining blood to obtain plasma and measure insulin levels using an ELISA kit.
-
-
Data Analysis:
-
Plot the blood glucose and plasma insulin concentrations over time.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound on glucose tolerance and insulin secretion.
-
Conclusion
This compound is a potent, second-generation GPR40 full agonist with an improved pharmacokinetic and selectivity profile. Its unique dual Gq and Gs signaling mechanism contributes to its robust effects on glucose-stimulated insulin secretion and incretin release. The detailed experimental protocols and structured quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies involving this compound and to further explore its therapeutic potential in metabolic diseases.
References
- 1. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). | Semantic Scholar [semanticscholar.org]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AM-5262 Target Validation in Metabolic Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of AM-5262, a potent and selective full agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS) and incretin hormone release.[1][2][3] This document details the mechanism of action, quantitative efficacy data, and experimental protocols used to validate this compound as a potential treatment for metabolic diseases.
Core Target: GPR40 (FFAR1)
This compound is a full agonist of GPR40, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][3] Upon activation by medium to long-chain fatty acids or synthetic agonists like this compound, GPR40 signaling is initiated.[1] A key feature of GPR40-mediated insulin secretion is its glucose-dependent nature, which mitigates the risk of hypoglycemia often associated with other insulin secretagogues.[1]
Mechanism of Action
This compound, as a GPR40 full agonist, stimulates both the Gαq and Gαs signaling pathways.[4] This dual activation is crucial for its robust effects on both insulin and incretin secretion. In pancreatic β-cells, GPR40 activation leads to increased intracellular calcium levels, potentiating glucose-stimulated insulin secretion. In the gut, it stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[1] These incretin hormones, in turn, enhance insulin secretion from the pancreas, contributing to improved glycemic control.[2][5]
The ability of full agonists like this compound to stimulate incretin release distinguishes them from partial agonists, which have shown limited to no effect on this pathway.[2][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in various metabolic disease models.
In Vitro Activity
| Assay | Cell Type | Parameter | This compound | AM-1638 |
| GPR40 Agonism | - | EC50 | 0.081 µM[6] | - |
| GLP-1 Secretion | Rat Fetal Intestinal Cells | - | 2-5 fold more potent than AM-1638[1] | - |
| GIP Secretion | Rat Fetal Intestinal Cells | - | 2-5 fold more potent than AM-1638[1] | - |
| Glucose-Stimulated Insulin Secretion | Mouse Islets | Potentiation | Greater than AM-1638[1] | - |
| Glucose-Stimulated Insulin Secretion | Human Islets | Potentiation | Greater than AM-1638 and Exendin-4[1] | - |
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in High-Fat Fed/Streptozotocin (HF/STZ) Treated Mice
| Treatment Group | Dose (mg/kg) | Glucose AUC Improvement | Insulin Secretion |
| This compound | 30 | ~48%[1] | Increased[1] |
| AM-1638 | 60 | Similar to 30 mg/kg this compound[1] | Increased[1] |
Note: Total plasma levels of this compound at 30 mg/kg were 6-7 fold lower than AM-1638 at 60 mg/kg, suggesting greater in vivo potency for this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Incretin Secretion Assay
-
Cell Model: Primary rat fetal intestinal cell cultures.
-
Protocol:
-
Isolate and culture intestinal cells from fetal rats.
-
Incubate the cultured cells with varying concentrations of this compound or AM-1638.
-
Collect the supernatant after the incubation period.
-
Measure the concentrations of secreted GLP-1 and GIP in the supernatant using commercially available ELISA kits.
-
Normalize the data to the total protein content of the cell lysates.
-
Generate dose-response curves to determine the potency of the compounds.
-
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Models: Isolated mouse and human pancreatic islets.
-
Protocol:
-
Isolate pancreatic islets from mice or human donors using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose).
-
Incubate the islets with varying concentrations of this compound, AM-1638, or a positive control (e.g., Exendin-4) in the presence of a high-glucose concentration (e.g., 16.7 mM glucose).
-
Collect the supernatant to measure insulin secretion.
-
Lyse the islets to determine the total insulin content.
-
Measure insulin concentrations using an ELISA or radioimmunoassay.
-
Express secreted insulin as a percentage of the total insulin content.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: High-fat diet-fed, low-dose streptozotocin (STZ)-treated mice, a model of type 2 diabetes.
-
Protocol:
-
Induce type 2 diabetes in mice by feeding a high-fat diet followed by injections of a low dose of STZ to induce partial β-cell damage.
-
Fast the diabetic mice overnight.
-
Administer this compound (30 mg/kg), AM-1638 (60 mg/kg), or vehicle orally 60 minutes prior to the glucose challenge.
-
Administer an oral glucose bolus (e.g., 2 g/kg).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose administration.
-
Measure blood glucose concentrations at each time point.
-
Measure plasma insulin concentrations from the collected blood samples.
-
Calculate the area under the curve (AUC) for glucose to assess the overall improvement in glucose tolerance.
-
Measure total plasma drug levels at a specified time point (e.g., 1 hour post-dose) to correlate exposure with efficacy.
-
Logical Framework for this compound as a Therapeutic Agent
The validation of this compound as a potential therapeutic agent for type 2 diabetes is based on a logical progression from its molecular action to its physiological effects.
Conclusion
The data presented in this technical guide validate GPR40 as a key target in metabolic diseases and establish this compound as a potent full agonist with significant potential for the treatment of type 2 diabetes. Its ability to enhance glucose-stimulated insulin secretion and stimulate incretin release through a dual signaling mechanism provides a powerful and glucose-dependent approach to glycemic control. The superior in vivo potency of this compound compared to earlier compounds underscores its promise as a clinical candidate. Further investigation into its long-term efficacy and safety profile is warranted.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vitro Characterization of AM-5262 Activity in CHO Cells
Introduction
This document provides a detailed protocol for an in vitro assay to characterize the activity of AM-5262 in Chinese Hamster Ovary (CHO) cells. It is important to note that, contrary to potential initial assumptions, scientific literature identifies this compound as a potent full agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] this compound is under investigation for its therapeutic potential in type II diabetes due to its ability to enhance glucose-stimulated insulin secretion.[2][3] Its mechanism of action involves the activation of both Gq and Gs signaling pathways.[4] This application note details a cyclic adenosine monophosphate (cAMP) assay, which is suitable for measuring the Gs-coupled signaling activity of this compound in CHO cells stably expressing human GPR40.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound | Target | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | GPR40 | Not Specified | Not Specified | EC50 | 0.081 | [1] |
Experimental Protocol: cAMP Assay for this compound Activity in GPR40-CHO Cells
This protocol describes a method to quantify the agonist activity of this compound on human GPR40 expressed in CHO-K1 cells by measuring intracellular cAMP levels.
Materials and Reagents:
-
CHO-K1 cells stably expressing human GPR40 (GPR40-CHO)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 0.1% BSA
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, Lance Ultra, or similar)
-
White, opaque 384-well microplates
-
Cell scraper
Procedure:
-
Cell Culture:
-
Culture GPR40-CHO cells in T-75 flasks with DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
On the day before the assay, harvest the cells using a cell scraper (to avoid receptor damage that can occur with trypsin).
-
Resuspend the cells in the culture medium and perform a cell count.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Prepare a positive control solution of Forskolin in assay buffer.
-
-
cAMP Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with 20 µL of PBS.
-
Add 10 µL of the various concentrations of this compound or control solutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the incubation, add the cAMP assay reagents according to the manufacturer's instructions (this typically involves adding a lysis buffer and the detection reagents).
-
Incubate the plate for the time specified by the kit manufacturer (usually 1 hour at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the chosen cAMP assay kit's detection method (e.g., HTRF reader).
-
Plot the resulting signal as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.
-
Visualizations
Caption: Workflow for the in vitro cAMP assay to determine this compound agonist activity.
Caption: Dual signaling pathways of GPR40 activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Using AM-5262 in isolated pancreatic islet perfusion studies
Application Note & Protocol
Topic: Using the GPR40 Agonist AM-5262 in Isolated Pancreatic Islet Perfusion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Assay
This compound is a potent, full agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in metabolism by potentiating glucose-stimulated insulin secretion (GSIS) in the presence of medium and long-chain fatty acids.[2][4] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for Type 2 Diabetes, as it offers the potential to enhance insulin secretion with a reduced risk of hypoglycemia. This compound has been shown to enhance GSIS in both mouse and human islets and improve glucose homeostasis in vivo.[2]
Isolated pancreatic islet perfusion is a dynamic experimental technique used to study the secretion of hormones, such as insulin and glucagon, in real-time. This method allows for precise control over the extracellular environment, enabling researchers to investigate the direct effects of secretagogues, inhibitors, and pharmacological compounds like this compound on islet function. The protocol described herein details the use of this compound to characterize its effects on insulin secretion dynamics from isolated rodent pancreatic islets.
A Note on GPR55: Initial interest may arise in this compound's relation to GPR55, another receptor implicated in islet physiology. However, experimental evidence characterizes this compound as a potent GPR40 agonist. While GPR55 is also expressed in pancreatic islets and its activation can stimulate insulin secretion through calcium mobilization, it is a distinct receptor from GPR40. This protocol is therefore focused on the validated target of this compound, which is GPR40.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade primarily through the Gαq/11 subunit.[4][5] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[4][6][7] The resulting increase in cytosolic Ca2+ concentration, in concert with signals from glucose metabolism, potentiates the exocytosis of insulin-containing granules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-5262 Administration in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulating the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[2][3] As a full agonist, this compound engages both the Gq and Gs signaling pathways, leading to robust downstream effects on glucose homeostasis.[4] These application notes provide detailed protocols for the administration of this compound in a high-fat diet/streptozotocin (HF/STZ) induced diabetic mouse model, a commonly used model that mimics key pathophysiological features of human type 2 diabetes.
Data Presentation
The following table summarizes the quantitative effects of this compound in diabetic mouse models based on available preclinical data.
| Parameter | Mouse Model | Treatment | Dosage (Oral) | Key Findings |
| Glucose Homeostasis | High-Fat Diet/Streptozotocin (HF/STZ) Mice | This compound | 30 mg/kg | Approximately 48% improvement in glucose Area Under the Curve (AUC) during an Oral Glucose Tolerance Test (OGTT).[2] |
| Insulin Secretion | High-Fat Diet/Streptozotocin (HF/STZ) Mice | This compound | 30 mg/kg | Significant increase in insulin secretion during an OGTT.[2] |
| Incretin Secretion (GLP-1) | Wild-type Mice | This compound | 30 mg/kg | Increased plasma GLP-1 from approximately 5 to 29 pmol/L.[5] |
| Incretin Secretion (GIP) | Wild-type Mice | This compound | 30 mg/kg | Increased plasma GIP to approximately 345 pmol/L.[5] |
Signaling Pathways
This compound, as a GPR40 full agonist, activates dual signaling pathways in pancreatic β-cells and enteroendocrine L-cells to regulate glucose metabolism.
References
- 1. protocols.io [protocols.io]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring AM-5262 Potency and Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potency and efficacy of AM-5262, a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
Introduction
This compound is a potent and selective full agonist for GPR40, a receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Its activation by fatty acids or synthetic agonists like this compound leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] this compound is of significant interest for the treatment of type II diabetes due to its mechanism that mitigates the risk of hypoglycemia.[1]
This compound exhibits a dual signaling mechanism, activating both the Gq and Gs protein pathways.[2][3] The Gq pathway stimulation leads to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3), resulting in an increase in intracellular calcium. The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[2] This dual agonism is associated with robust insulin and incretin secretagogue action.[2][3]
These application notes describe key cell-based assays to quantify the potency and efficacy of this compound, including a Calcium Flux Assay to measure Gq activation and a cAMP Accumulation Assay for Gs activation.
Data Presentation
The following table summarizes the in vitro potency of this compound in various cell-based assays.
| Assay Type | Cell Line | Target | Parameter | Value (nM) | Reference Compound | Reference Value (nM) |
| Aequorin Bioluminescence | CHO-human FFA1 | GPR40 Agonism | EC50 | 81 | - | - |
| IP3 Accumulation | COS-7-human GPR40 (transient) | Gq Signaling | EC50 | ~23 | AM-1638 | ~27 |
| cAMP Accumulation | COS-7-human GPR40 (transient) | Gs Signaling | EC50 | 100 | AM-1638 | 160 |
| GLP-1 Secretion | Rat Fetal Intestinal Cells | Incretin Release | EC50 | ~20-50 | AM-1638 | ~100 |
| GIP Secretion | Rat Fetal Intestinal Cells | Incretin Release | EC50 | ~20-50 | AM-1638 | ~100 |
Note: EC50 values for IP3 accumulation and GLP-1/GIP secretion are estimated from graphical data presented in the cited literature.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and the general workflow of the described cell-based assays.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with AM-5262
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells.[4] Its activation by long-chain fatty acids leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6] this compound has demonstrated improved pharmacokinetic and selectivity profiles compared to earlier GPR40 agonists, making it a valuable tool for investigating the therapeutic potential of GPR40 activation in type 2 diabetes.[2][5]
These application notes provide detailed protocols for the in vivo experimental design of studies involving this compound, focusing on pharmacokinetic analysis and efficacy assessment in a murine model of type 2 diabetes.
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the GPR40 receptor. Unlike endogenous ligands and some other synthetic agonists that signal exclusively through the Gq pathway, this compound exhibits dual signaling through both Gq and Gs protein-coupled pathways.[6] This dual agonism is associated with a more robust stimulation of incretin secretion.[6]
The proposed signaling cascade is as follows:
-
Binding: this compound binds to the GPR40 receptor on pancreatic β-cells and enteroendocrine L-cells.
-
Gq Pathway Activation: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for insulin and GLP-1 secretion.
-
Gs Pathway Activation: this compound also stimulates the Gs pathway, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP further potentiates insulin and incretin secretion.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |
| Clearance (L/h/kg) | 0.25 | - |
| Vdss (L/kg) | 0.7 | - |
| t1/2 (h) | 4.2 | - |
| Bioavailability (%) | - | 28 |
Data sourced from Wang Y, et al. ACS Med Chem Lett. 2013.[4]
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Mice
| Treatment Group | Dose (mg/kg, oral) | Glucose AUC (% Reduction vs. Vehicle) |
| Vehicle | - | - |
| This compound | 30 | ~48% |
| AM-1638 (Comparator) | 60 | Similar to 30 mg/kg this compound |
Data interpreted from graphical representations in Wang Y, et al. ACS Med Chem Lett. 2013.[4]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing syringes and needles (for oral gavage and IV injection)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer this compound at 0.5 mg/kg via tail vein injection.
-
Oral (PO) Group: Administer this compound at 2 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 150 µL) from the tail vein or saphenous vein at the following time points post-dosing:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
Protocol 2: Efficacy Evaluation of this compound in a High-Fat Diet/Streptozotocin (HF/STZ) Mouse Model of Type 2 Diabetes
This protocol describes the induction of a type 2 diabetes model in mice and the subsequent evaluation of this compound's efficacy using an oral glucose tolerance test (OGTT).[4]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucose solution (20%)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucometer and test strips
-
Blood collection supplies
-
ELISA kits for insulin and GLP-1
Procedure:
Part A: Induction of Diabetes
-
Dietary Induction: Feed mice a high-fat diet for 4-8 weeks to induce obesity and insulin resistance.[7][8] A control group should be maintained on a standard chow diet.
-
STZ Administration: After the initial HFD period, administer a low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) dissolved in cold citrate buffer for 5 consecutive days to induce partial β-cell dysfunction.[7][9]
-
Diabetes Confirmation: Monitor blood glucose levels weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
Part B: Oral Glucose Tolerance Test (OGTT)
-
Animal Fasting: Fast the diabetic mice overnight (approximately 16 hours) before the OGTT, with free access to water.[10]
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting glucose, insulin, and GLP-1 levels.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally via gavage.[4]
-
Glucose Challenge: After 60 minutes, administer a 2 g/kg glucose solution orally via gavage.[10]
-
Post-Challenge Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.[10][11]
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
-
Hormone Analysis: Use the collected plasma to measure insulin and GLP-1 concentrations via ELISA.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and analyze the changes in insulin and GLP-1 levels to assess the efficacy of this compound.
Protocol 3: General Toxicology Screening in Rats
This protocol provides a general framework for an acute toxicology study of this compound in rats.
Materials:
-
This compound
-
Vehicle
-
Male and female Sprague-Dawley rats
-
Standard laboratory equipment for clinical observations, body weight measurement, and blood collection for clinical pathology.
Procedure:
-
Dose Selection: Based on efficacy studies, select at least three dose levels (low, mid, and high) and a vehicle control group.
-
Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14 days).
-
Clinical Observations: Conduct daily observations for any clinical signs of toxicity, changes in behavior, and mortality.
-
Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related adverse effects.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal procedures must be performed in accordance with approved animal care and use protocols.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. enamine.net [enamine.net]
- 9. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
Application Notes and Protocols for AM-5262 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AM-5262, a potent and full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), in rodent models of metabolic disease.
Overview and Mechanism of Action
This compound is a second-generation GPR40 full agonist developed to improve upon earlier compounds by offering an enhanced pharmacokinetic profile and greater potency. Its primary mechanism of action involves the activation of GPR40, which is predominantly expressed in pancreatic β-cells and intestinal L-cells. Unlike partial agonists, this compound robustly stimulates both the Gq and Gs signaling pathways. This dual activation leads to:
-
Glucose-Stimulated Insulin Secretion (GSIS): Activation of the Gq pathway leads to an increase in intracellular calcium, amplifying insulin secretion from pancreatic β-cells in the presence of elevated glucose.
-
Incretin (GLP-1) Secretion: Stimulation of the Gs pathway in enteroendocrine L-cells enhances the secretion of glucagon-like peptide-1 (GLP-1), which further promotes insulin release and improves glucose homeostasis.
This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.
Data Presentation: Dosage and Administration in Rodent Studies
The following tables summarize the reported dosages and administration routes for this compound and a closely related predecessor compound, AM-1638, in various rodent models.
Table 1: this compound Dosage and Administration
| Species | Strain | Study Type | Route of Administration | Dosage/Concentration | Vehicle | Reference |
| Rat | Not Specified | Pharmacokinetics | Intravenous (IV) | 0.5 mg/kg | Not Specified | [1] |
| Rat | Not Specified | Pharmacokinetics | Oral (PO) | 2 mg/kg | Not Specified | [1] |
| Rat | Not Specified | GLP-1 Secretion | Vascular Perfusion | 1 µM | Not Specified |
Table 2: Dosage of a Structurally Related GPR40 Agonist (AM-1638) for Efficacy Studies
| Species | Model | Study Type | Route of Administration | Dosage | Vehicle | Reference |
| Mouse | High-Fat/Streptozotocin (HF/STZ) | Oral Glucose Tolerance Test (OGTT) | Oral Gavage | 30 mg/kg | Not Specified |
Experimental Protocols
Protocol for Oral Glucose Tolerance Test (OGTT) in a High-Fat/Streptozotocin (HF/STZ) Mouse Model
This protocol is based on studies with the closely related GPR40 agonist, AM-1638, and is recommended for evaluating the efficacy of this compound in a model of type 2 diabetes.
Objective: To assess the effect of orally administered this compound on glucose tolerance in diabetic mice.
Animal Model: Male C57BL/6J mice induced with a high-fat diet and a low dose of streptozotocin (HF/STZ) to model type 2 diabetes.
Materials:
-
This compound
-
Vehicle solution (e.g., 1% Methylcellulose with 1% Tween-80 in sterile water)
-
Glucose solution (20% w/v in sterile saline)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Animal Acclimation and Diet: House mice under standard conditions and provide a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Diabetes Induction: Following the high-fat diet period, administer a single low dose of streptozotocin (e.g., 40-60 mg/kg, i.p.) to induce partial insulin deficiency. Confirm diabetic status by monitoring blood glucose levels.
-
Fasting: Fast the mice for 6 hours prior to the OGTT, with free access to water.
-
Baseline Blood Sample: At t=0 min, obtain a baseline blood sample from the tail vein to measure basal glucose and insulin levels.
-
This compound Administration: Immediately after the baseline sample, administer this compound (recommended dose of 30 mg/kg, based on AM-1638 data) or vehicle via oral gavage.
-
Glucose Challenge: 60 minutes after compound administration, administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose at each time point. Plasma can be separated from collected blood for subsequent insulin analysis.
Protocol for Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., a mixture of solvents such as N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol 400 may be suitable for poorly soluble compounds, but requires tolerability testing).
-
Vehicle for oral administration (e.g., 1% Methylcellulose with 1% Tween-80 in sterile water).
-
Syringes and needles for IV and oral administration.
-
Blood collection tubes (e.g., heparinized).
Procedure:
-
Animal Preparation: Acclimate rats to the housing conditions. For IV administration, surgical cannulation of a vessel (e.g., jugular vein) may be required for serial blood sampling.
-
Fasting: Fast rats overnight prior to dosing, with free access to water.
-
Administration:
-
Intravenous (IV): Administer this compound at a dose of 0.5 mg/kg via the cannulated vein or a suitable peripheral vein (e.g., tail vein).
-
Oral (PO): Administer this compound at a dose of 2 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples at appropriate time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualization of Signaling and Experimental Workflow
Signaling Pathway of this compound via GPR40
References
Application Notes and Protocols for Measuring Downstream Effects of AM-5262 on Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-5262 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by medium to long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[2] this compound is of particular interest as it uniquely activates both Gq and Gs signaling pathways, a characteristic that distinguishes it from many other GPR40 agonists.[4] This dual signaling cascade not only potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells but also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[2][4] These incretins, in turn, further amplify the insulin response. These application notes provide a comprehensive guide to methodologies for characterizing the downstream effects of this compound on insulin signaling pathways.
Mechanism of Action of this compound
This compound's therapeutic potential in type 2 diabetes stems from its dual activation of Gq and Gs signaling pathways upon binding to GPR40. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The synergistic action of these pathways results in a robust potentiation of glucose-stimulated insulin secretion. Furthermore, the activation of GPR40 in enteroendocrine L-cells and K-cells by this compound triggers the secretion of GLP-1 and GIP, respectively. These incretin hormones act on their own receptors on pancreatic β-cells to further enhance insulin release, contributing to improved glycemic control.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| GPR40 EC50 | 0.081 µM | Not specified | [1] |
| cAMP Stimulation EC50 | 100 nM | COS-7 cells transiently transfected with human GPR40 | [4] |
| IP3 Accumulation EC50 | ~1 µM (estimated from graph) | COS-7 cells transiently transfected with human GPR40 | [4] |
Table 2: Effects of this compound on Incretin and Insulin Secretion
| Parameter | Effect of this compound | Comparison/Context | Cell/Animal Model | Reference |
| GLP-1 Secretion | Stimulated | 2-5 fold more potent than AM-1638 | Rat intestinal cells | [2] |
| GIP Secretion | Stimulated | 2-5 fold more potent than AM-1638 | Rat intestinal cells | [2] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Enhanced | Activity was greater than exendin-4 in human islets | Mouse and human islets | [2] |
| In Vivo Glucose Homeostasis | Improved | Compared to AM-1638 | High-fat fed/STZ treated mice | [2] |
Mandatory Visualizations
Caption: this compound dual signaling pathway via GPR40.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol is designed to quantify the activation of the Gs signaling pathway by this compound in cells expressing GPR40.
Materials:
-
GPR40-expressing cells (e.g., transiently transfected HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed GPR40-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and forskolin in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX).
-
Assay: a. Wash the cells once with PBS. b. Add 50 µL of assay buffer containing IBMX to each well and incubate for 30 minutes at room temperature. c. Add 50 µL of the prepared this compound or control solutions to the respective wells. d. Incubate for 30-60 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Protocol 2: Measurement of Inositol Trisphosphate (IP3) Accumulation
This protocol is for quantifying the activation of the Gq signaling pathway by measuring the accumulation of the downstream metabolite of IP3, inositol monophosphate (IP1), which is more stable.
Materials:
-
GPR40-expressing cells
-
Cell culture medium
-
This compound
-
A known Gq agonist as a positive control
-
LiCl (to inhibit IP1 degradation)
-
IP-One HTRF assay kit or similar
-
96-well microplates
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the stimulation buffer provided with the assay kit, containing LiCl.
-
Assay: a. Wash the cells once with PBS. b. Add the prepared this compound or control solutions to the wells. c. Incubate for 60-90 minutes at 37°C.
-
IP1 Measurement: Add the HTRF reagents (d2-labeled IP1 and anti-IP1-cryptate) to the wells and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This protocol details the procedure for measuring the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Islet culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Islet Preparation: After isolation, culture the islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 24-well plate (5-10 islets per well). Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.
-
Stimulation: a. Carefully remove the low glucose KRBH. b. Add fresh low glucose KRBH (basal) or high glucose KRBH (stimulated), with or without various concentrations of this compound, to the wells. c. Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well or total protein content. Compare the insulin secretion in the presence of this compound to the control conditions.
Protocol 4: Western Blot Analysis of Insulin Signaling Proteins
This protocol describes how to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as IRS-1 and Akt, in response to treatment with this compound-stimulated insulin secretion.
Materials:
-
Insulin-responsive cell lines (e.g., HepG2, 3T3-L1 adipocytes, or L6 myotubes)
-
Cell culture medium
-
Conditioned medium from GSIS assay (containing secreted insulin) or exogenous insulin
-
This compound (for direct effects on target cells, if any)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of IRS-1, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Culture the target cells to near confluence. b. Serum-starve the cells for 4-6 hours. c. Treat the cells with conditioned medium from the GSIS assay or with a known concentration of insulin for 15-30 minutes. To test for direct effects, treat with this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Protocol 5: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol measures the rate of glucose uptake in insulin-sensitive cells, a key functional outcome of insulin signaling.
Materials:
-
Insulin-sensitive cells (e.g., 3T3-L1 adipocytes or L6 myotubes)
-
Cell culture medium
-
Conditioned medium from GSIS assay or exogenous insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-[3H]-deoxy-D-glucose (radioactive) or a fluorescent glucose analog
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (inhibitor of glucose transport, negative control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Differentiation and Treatment: Differentiate the cells (e.g., 3T3-L1 preadipocytes to adipocytes). Treat the cells with conditioned medium or insulin as described in Protocol 4.
-
Glucose Uptake Initiation: a. Wash the cells twice with KRH buffer. b. Initiate glucose uptake by adding KRH buffer containing the labeled 2-DG and unlabeled 2-DG. c. Incubate for 10-15 minutes at 37°C.
-
Termination and Lysis: a. Stop the uptake by washing the cells three times with ice-cold KRH buffer. b. Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
Quantification: a. For radioactive 2-DG, measure the radioactivity in the cell lysates using a liquid scintillation counter. b. For fluorescent 2-DG, measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the counts or fluorescence to the total protein content of each sample. Compare the glucose uptake in treated cells to control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AM-5262 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-5262. The following information addresses common issues related to the insolubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[2] Upon activation by agonists like this compound, GPR40 stimulates glucose-dependent insulin secretion, making it a target for type II diabetes research.[1][2]
Q2: I'm observing precipitation after diluting my this compound stock solution into my aqueous cell culture medium. What is the likely cause?
This is a common issue for lipophilic compounds like this compound. The precipitation is likely due to the low aqueous solubility of the compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For compounds with low aqueous solubility, the recommended solvent for preparing high-concentration stock solutions is typically a polar aprotic solvent such as dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to prepare your stock solution.
Q4: How should I store my this compound stock solution to maintain its stability?
This compound stock solutions should be stored at -20°C or -80°C. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Troubleshooting Guide for this compound Insolubility
If you are encountering precipitation or insolubility with this compound in your experiments, follow this troubleshooting guide.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Corrective Action |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound in your assay. |
| High final concentration of DMSO. | Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also cause the compound to precipitate. |
| Improper mixing technique. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion. Do not add the aqueous buffer to the DMSO stock. |
| Buffer temperature. | Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of compound stability at elevated temperatures. |
Issue: The compound appears to come out of solution over the course of a long-term experiment (e.g., >24 hours).
| Potential Cause | Corrective Action |
| Compound instability in aqueous media. | Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals. |
| Interaction with components of the cell culture medium. | Serum proteins in cell culture media can sometimes bind to small molecules, affecting their availability and solubility. Consider reducing the serum concentration if your experimental design allows. |
Physicochemical and Solubility Data
The following tables summarize the key physicochemical properties of this compound and provide guidance on its solubility in common laboratory solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 514.63 g/mol | [1][2] |
| Chemical Formula | C₃₃H₃₅FO₄ | [2] |
| Mechanism of Action | GPR40 Full Agonist | [1][2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Limited Data | May be used as a co-solvent, but DMSO is generally preferred for initial stock preparation. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (514.63 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * Volume (L) * 514.63 g/mol
-
Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 514.63 g/mol = 0.0051463 g = 5.15 mg
-
-
Weigh the compound: Accurately weigh out the calculated mass of this compound into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the aqueous buffer: If appropriate for your experiment, warm the aqueous buffer to 37°C.
-
Prepare intermediate dilutions (optional but recommended): For very low final concentrations, it is good practice to perform serial dilutions of your stock solution in DMSO first.
-
Dilute into aqueous buffer: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock dropwise. This rapid mixing is crucial to prevent precipitation.
-
Important: Always add the DMSO stock to the aqueous buffer, not the other way around.
-
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% to avoid solvent-induced artifacts in your experiment.
-
Use immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound via GPR40.
Caption: Workflow for preparing this compound working solutions.
References
Optimizing AM-5262 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of AM-5262 in in vitro experiments. This compound is a potent full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule full agonist for GPR40/FFAR1.[1] Unlike first-generation GPR40 agonists that primarily activate the Gq signaling pathway, this compound is a second-generation agonist that activates both the Gq and Gs signaling pathways. This dual activation leads to the stimulation of both inositol phosphate (IP) accumulation (via Gq) and cyclic AMP (cAMP) production (via Gs), resulting in robust downstream effects such as glucose-stimulated insulin secretion (GSIS) and incretin (GLP-1 and GIP) release.[2]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on available data, a broad concentration range of 0.1 nM to 10 µM is a good starting point for dose-response experiments. For glucose-stimulated insulin secretion (GSIS) assays in mouse and human islets, concentrations ranging from 0 to 100 µM have been utilized.[1] The reported EC50 value for this compound at the human GPR40 is approximately 0.081 µM (81 nM).[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. To prepare the stock solution, add the appropriate volume of DMSO to the solid compound and facilitate dissolution by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%, ideally ≤ 0.1%) to minimize solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: I am observing a bell-shaped dose-response curve with this compound. Is this expected and how can I troubleshoot it?
A4: Yes, a bell-shaped dose-response curve has been observed with this compound and other GPR40 agonists, particularly in IP3 and cAMP accumulation assays, with a signal decline often seen at concentrations between 1 µM and 10 µM. This phenomenon can be attributed to several factors, including receptor desensitization, downregulation, or potential off-target effects at higher concentrations. Please refer to the troubleshooting section below for detailed guidance on addressing this observation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Sub-optimal concentration: The concentration of this compound may be too low. 2. Cell health/receptor expression: The cells may not be healthy or may have low expression of GPR40. 3. Incorrect assay conditions: Incubation times, glucose concentrations (for GSIS), or other assay parameters may not be optimal. 4. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Verify cell viability and confirm GPR40 expression using techniques like qPCR or western blotting. 3. Optimize assay parameters such as incubation time and glucose levels. For GSIS assays, ensure both low and high glucose conditions are appropriately set. 4. Prepare a fresh stock solution of this compound. |
| High background signal | 1. Contaminated reagents: Reagents or cell culture media may be contaminated. 2. Constitutive receptor activity: The cell line may exhibit high basal GPR40 activity. 3. Assay-specific issues: Non-specific binding in immunoassays or autofluorescence of the compound. | 1. Use fresh, sterile reagents and media. 2. Test for constitutive activity and consider using an inverse agonist to establish a true baseline. 3. Include appropriate controls to account for non-specific signals. For fluorescence-based assays, check for compound autofluorescence. |
| Bell-shaped dose-response curve | 1. Receptor desensitization/downregulation: Prolonged or high-concentration agonist exposure can lead to receptor desensitization. 2. Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to inhibitory effects. 3. Cellular toxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells. | 1. Reduce the incubation time of this compound. Perform a time-course experiment to identify the optimal stimulation period. 2. While this compound has an improved selectivity profile, consider potential off-target effects.[3] If possible, use a GPR40 antagonist to confirm the on-target effect. 3. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay to assess cytotoxicity. Ensure the final DMSO concentration is non-toxic. |
| Precipitation of this compound in cell culture medium | 1. Low aqueous solubility: this compound may have limited solubility in aqueous media. 2. Incorrect dilution method: Adding the DMSO stock directly to a large volume of aqueous medium can cause precipitation. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the assay medium. 2. Add the DMSO stock solution to a small volume of pre-warmed (37°C) medium while vortexing, and then add this intermediate dilution to the final volume. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 (GPR40) | 0.081 µM (81 nM) | CHO cells expressing human GPR40 | Aequorin bioluminescence | [1] |
| EC50 (cAMP accumulation) | 100 nM | COS-7 cells transiently transfected with human GPR40 | cAMP accumulation assay | |
| EC50 (IP accumulation) | ~20 nM | COS-7 cells transiently transfected with human GPR40 | IP turnover assay | |
| Effective Concentration Range (GSIS) | 0 - 100 µM | Mouse and human pancreatic islets | Glucose-stimulated insulin secretion | [1] |
| Effective Concentration (GLP-1 Secretion) | 1 µM | Isolated perfused rat small intestine | GLP-1 secretion | [4] |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Islet Culture: Culture isolated islets overnight in a humidified incubator at 37°C and 5% CO2.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 10-15 islets per well). Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C.
-
Basal Insulin Secretion: Replace the low glucose KRBB with fresh low glucose KRBB (with or without vehicle control - DMSO) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the buffer with high glucose KRBB containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the stimulated insulin secretion to the basal insulin secretion for each condition.
Protocol 2: Incretin (GLP-1) Secretion Assay in Enteroendocrine Cells
This protocol is a general guideline for use with enteroendocrine cell lines (e.g., STC-1, GLUTag) or primary intestinal cultures.
Materials:
-
Enteroendocrine cells (e.g., STC-1)
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS or KRBB)
-
This compound stock solution (in DMSO)
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed enteroendocrine cells in 24-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate in fresh assay buffer for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add fresh assay buffer containing a DPP-IV inhibitor and different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubation: Incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well. It is advisable to add a protease inhibitor cocktail to the collected supernatant to prevent peptide degradation.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a specific GLP-1 ELISA kit following the manufacturer's protocol.
-
Data Analysis: Express the GLP-1 secretion as fold-change over the vehicle control.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways via GPR40 activation.
Experimental Workflow for GSIS Assay
Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.
Troubleshooting Logic for Bell-Shaped Dose-Response
Caption: Troubleshooting logic for a bell-shaped dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of the GPR40 agonist AM-5262
Technical Support Center: GPR40 Agonist AM-5262
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR40 agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action is to mimic the effects of endogenous long-chain fatty acids by binding to and activating GPR40. This activation, in a glucose-dependent manner, leads to the potentiation of insulin secretion from pancreatic β-cells and the stimulation of incretin (GLP-1 and GIP) secretion from enteroendocrine cells.[1]
Q2: What are the key on-target effects of this compound observed in preclinical studies?
A2: In preclinical studies, this compound has been shown to:
-
Act as a full agonist at the GPR40 receptor with an EC50 of 0.081 μM.[2]
-
Enhance glucose-stimulated insulin secretion (GSIS) in both mouse and human islets.[1]
-
Stimulate the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from rat intestinal cells.[1]
-
Improve glucose homeostasis in in vivo models of type 2 diabetes.[1]
Q3: How does the potency of this compound compare to its parent compound, AM-1638?
A3: this compound demonstrates greater potency than AM-1638. In vitro, the potency of this compound in stimulating GLP-1 and GIP secretion was 2- to 5-fold greater than that of AM-1638.[1] In vivo, this compound showed similar efficacy in improving glycemic control at a 30 mg/kg dose compared to a 60 mg/kg dose of AM-1638 in a mouse model of type 2 diabetes.[1]
Q4: What is known about the off-target selectivity profile of this compound?
A4: this compound was developed to have an improved off-target selectivity profile compared to its parent compound, AM-1638.[1][3] While the primary publication mentions that detailed receptor screening data is available in the supporting information, this specific data was not accessible in the conducted search. Therefore, a quantitative summary of off-target binding affinities cannot be provided at this time. It is reported, however, that this compound showed improved selectivity against a broad panel of GPCRs, ion channels, transporters, and enzymes when compared to AM-1638.[1]
Q5: Are there any known safety concerns with other GPR40 agonists that researchers should be aware of?
A5: Yes, the development of some GPR40 agonists has been challenging. For instance, the clinical development of TAK-875 was terminated due to observations of liver toxicity in some patients.[4][5] The proposed mechanisms for this toxicity include the formation of reactive acyl glucuronide metabolites.[6] While this compound was designed for an improved safety profile, it is crucial for researchers to be aware of the potential for class-related adverse effects and to conduct thorough safety assessments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potentiation of glucose-stimulated insulin secretion (GSIS) in vitro.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure pancreatic islet cells (e.g., MIN6, INS-1) are healthy, within a low passage number, and display robust glucose responsiveness prior to the experiment. High passage numbers can lead to diminished GPR40 expression and impaired insulin secretion capacity. |
| Glucose Concentration | Confirm that the glucose concentration used for stimulation is appropriate for the cell line being used. The potentiating effect of this compound is glucose-dependent, and a suboptimal glucose challenge will result in a reduced response. |
| This compound Concentration and Solubility | Prepare fresh dilutions of this compound for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in assay buffer. Incomplete solubilization will lead to inaccurate concentrations. |
| Assay Buffer Composition | The presence of fatty acids in the assay medium (e.g., from serum) can activate GPR40 and mask the effect of this compound. Use a serum-free medium with a low fatty acid content for the assay. |
| Incubation Time | Optimize the incubation time with this compound. While acute stimulation is typically sufficient, the optimal timing may vary between cell lines. |
Issue 2: High background signal in cell-based functional assays (e.g., calcium mobilization, IP-1 accumulation).
| Potential Cause | Troubleshooting Step |
| Constitutive GPR40 Activity | High expression levels of GPR40 in transfected cell lines can sometimes lead to constitutive (ligand-independent) activity. Verify the expression level and consider using a cell line with lower, more physiologically relevant receptor expression. |
| Serum Components | As mentioned above, fatty acids in serum can activate GPR40. Ensure all assay steps are performed in serum-free media. |
| Vehicle Effects | High concentrations of the vehicle (e.g., DMSO) can have non-specific effects on cells. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%). |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular signaling pathways and lead to unreliable assay results. Regularly test cell cultures for mycoplasma.[7] |
Issue 3: Unexpected cellular responses not consistent with GPR40 activation.
| Potential Cause | Troubleshooting Step |
| Potential Off-Target Effects | Although designed for high selectivity, at high concentrations this compound could potentially interact with other receptors or cellular components. Refer to the (currently unavailable) off-target screening data for this compound to identify potential off-targets. If a specific off-target is suspected, use a selective antagonist for that target to see if the unexpected effect is blocked. |
| Cell Line Specific Signaling | The downstream signaling pathways coupled to GPR40 may vary between different cell types. Characterize the G-protein coupling profile (Gq/11, Gs) in your specific cell model. |
| Compound Purity | Ensure the purity of the this compound compound being used. Impurities could be responsible for unexpected biological activities. |
Data Presentation
Table 1: On-Target Potency of this compound
| Assay | Cell Type/System | Parameter | Value |
| GPR40 Activation | Recombinant cell line | EC50 | 0.081 µM[2] |
| GLP-1 Secretion | Rat intestinal cells | Potency vs. AM-1638 | 2-5 fold greater[1] |
| GIP Secretion | Rat intestinal cells | Potency vs. AM-1638 | 2-5 fold greater[1] |
Table 2: Off-Target Selectivity Profile of this compound (Data Not Available)
Disclaimer: The primary literature indicates that this compound was screened against a panel of 101 off-targets and showed an improved selectivity profile over its parent compound, AM-1638. However, the specific quantitative data (% inhibition at a given concentration, Ki, or IC50 values) from the supporting information of the publication was not accessible. This table serves as a template for such data.
| Target Class | Specific Target | Assay Type | % Inhibition @ 10 µM (or Ki/IC50) |
| GPCR | e.g., Adenosine A1 | Radioligand Binding | Data Not Available |
| Ion Channel | e.g., hERG | Electrophysiology | Data Not Available |
| Transporter | e.g., SERT | Radioligand Binding | Data Not Available |
| Enzyme | e.g., COX-2 | Functional Assay | Data Not Available |
Experimental Protocols
Protocol 1: General Method for Off-Target Screening via Radioligand Binding Assays
This protocol provides a general methodology for assessing the off-target binding of a compound like this compound.
1. Objective: To determine the binding affinity of this compound to a panel of off-target receptors, ion channels, and transporters.
2. Materials:
-
This compound
-
A panel of cell membranes or recombinant proteins expressing the off-targets of interest.
-
Specific radioligands for each off-target.
-
Assay buffer specific for each target.
-
Scintillation fluid and vials.
-
Microplates (e.g., 96-well).
-
Filter mats and a cell harvester.
-
Scintillation counter.
3. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the cell membranes/protein, the specific radioligand at a concentration typically near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target).
-
Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach binding equilibrium. This will vary depending on the target.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of this compound. Specific binding is the difference between total binding and non-specific binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
GPR40 Signaling Pathway
GPR40 signaling pathway activated by this compound.
General Off-Target Screening Workflow
A generalized workflow for identifying potential off-target effects.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Reducing Variability in Insulin Secretion Assays with AM-5262
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM-5262 in insulin secretion assays. The information is designed to help troubleshoot common issues, reduce experimental variability, and ensure reproducible, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] this compound activates both Gq and Gs signaling pathways, leading to increased intracellular calcium and cAMP levels, respectively, which synergistically amplify insulin release in the presence of elevated glucose.[3][4]
Q2: Why is this compound's activity dependent on glucose concentration?
A2: GPR40 activation by agonists like this compound primarily potentiates insulin secretion when glucose levels are elevated.[1] This glucose-dependency is a key feature of the GPR40-mediated pathway and is attributed to the need for initial glucose metabolism within the β-cell to initiate the signaling cascade that leads to insulin exocytosis. This mechanism potentially reduces the risk of hypoglycemia that can be associated with other insulin secretagogues.[1]
Q3: What are the expected EC50 values for this compound in in vitro assays?
A3: The reported EC50 value for this compound in activating GPR40 is approximately 0.081 μM.[2]
Q4: Can this compound be used in both mouse and human islet studies?
A4: Yes, studies have shown that this compound potentiates glucose-stimulated insulin secretion in both mouse and human pancreatic islets.[1]
Troubleshooting Guide
Issue 1: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Data
-
Question: My GSIS assay results show high variability between replicate wells treated with this compound. What are the common causes and how can I minimize this?
-
Answer: High variability is a common challenge in GSIS assays. Several factors can contribute to this:
-
Inconsistent Islet Size and Number: Islets of different sizes will secrete varying amounts of insulin.
-
Cell Health and Viability: Poor islet health will lead to inconsistent insulin secretion.
-
Solution: Ensure proper handling and culture conditions for the islets. Allow for a recovery period after isolation before performing the assay.[5]
-
-
Incomplete Buffer Exchange: Residual low-glucose buffer can dilute the high-glucose stimulation buffer, leading to a weaker response.
-
Solution: Perform thorough but gentle washing steps when changing buffers.[7]
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a culture plate are more susceptible to temperature and humidity fluctuations, which can affect cell health and insulin secretion.
-
Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.
-
-
Issue 2: Higher Insulin Secretion in Low Glucose Compared to High Glucose
-
Question: I am observing higher insulin secretion in my low glucose control wells than in the high glucose stimulation wells, even in the presence of this compound. What could be the reason?
-
Answer: This is a counterintuitive but sometimes observed issue. Potential causes include:
-
Cell Stress or Death: Stressed or dying cells can leak insulin, leading to artificially high readings in the supernatant. This can be more pronounced in the initial low-glucose incubation period.
-
Solution: Handle islets gently during picking and washing. Ensure the Krebs-Ringer Bicarbonate (KRB) buffer is properly prepared and pH-adjusted.[5] Consider a pre-incubation step with low-glucose buffer to allow cells to equilibrate and remove any insulin released due to handling stress before collecting the baseline sample.[8]
-
-
Contamination: Bacterial or fungal contamination can affect cell health and interfere with the assay.
-
Solution: Maintain sterile technique throughout the entire procedure.
-
-
Issue 3: this compound Fails to Potentiate Insulin Secretion
-
Question: this compound is not showing the expected potentiation of glucose-stimulated insulin secretion in my assay. What should I check?
-
Answer: If this compound is not effective, consider the following:
-
Suboptimal Glucose Concentration: The potentiating effect of this compound is dependent on a stimulatory glucose concentration.
-
Solution: Ensure that the "high glucose" concentration used is sufficient to induce a robust insulin secretion response on its own. Typical concentrations range from 11 mM to 25 mM.[9]
-
-
Compound Degradation: Improper storage or handling of this compound can lead to loss of activity.
-
Solution: Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment.
-
-
Low GPR40 Expression: The cell line or islets being used may have low expression levels of GPR40.
-
Solution: Confirm GPR40 expression in your experimental model using techniques like RT-qPCR or Western blotting.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| GPR40 EC50 | 0.081 μM | Not Specified | [2] |
| GSIS Enhancement | 0-100 μM | Mouse & Human Islets | [2] |
Table 2: In Vivo Effects of this compound
| Parameter | Effect | Animal Model | Reference |
| Glucose Homeostasis | Improved | OGTT in HF/STZ mice | [1] |
| Insulin Secretion | Increased | OGTT in HF/STZ mice | [1] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, pH 7.4
-
Low glucose KRB buffer (e.g., 2.8 mM glucose)
-
High glucose KRB buffer (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Insulin ELISA kit
-
24-well culture plates
Procedure:
-
Islet Preparation: Following isolation, culture islets overnight to allow for recovery.[5] Manually pick islets of similar size into groups of 5-10 islets per well of a 24-well plate.
-
Pre-incubation: Gently wash the islets twice with low glucose KRB buffer. Pre-incubate the islets in 1 mL of low glucose KRB buffer for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion (Low Glucose): After the pre-incubation, replace the buffer with 1 mL of fresh low glucose KRB buffer containing either vehicle (DMSO) or the desired concentration of this compound. Incubate for 60 minutes at 37°C.
-
Sample Collection (Low Glucose): At the end of the incubation, carefully collect the supernatant from each well and store at -20°C or -80°C for subsequent insulin measurement.
-
Stimulated Insulin Secretion (High Glucose): Wash the islets twice with low glucose KRB buffer. Then, add 1 mL of high glucose KRB buffer containing the same concentration of vehicle or this compound as in the basal step. Incubate for 60 minutes at 37°C.
-
Sample Collection (High Glucose): Collect the supernatant from each well and store at -20°C or -80°C.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as fold-change in insulin secretion (high glucose vs. low glucose) or as absolute insulin concentrations. Normalize data to islet number, total protein, or DNA content to reduce variability.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1) or dispersed islet cells
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[10]
-
Pluronic F-127
-
This compound stock solution
-
Vehicle control (DMSO)
-
Fluorescence plate reader with injection capabilities or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and culture until they reach 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid dye dispersal) in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using the fluorescence plate reader or microscope.
-
Compound Addition: Inject a solution of this compound or vehicle control into the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Continue to record the fluorescence intensity for several minutes after compound addition to capture the full calcium response.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for a static GSIS assay.
Caption: Workflow for an intracellular calcium mobilization assay.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 6. Comparing methods to normalize insulin secretion shows the process may not be needed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ER calcium stores contribute to glucose-induced Ca2+ waves and intercellular connectivity in mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM-5262 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of AM-5262. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound upon receipt?
A1: Upon receipt, the solid form of this compound should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to keep it at -20°C. While many small molecules are stable at room temperature for short periods, colder temperatures slow down potential degradation.[1][2] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation, which could introduce moisture and affect stability.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3] this compound is a hydrophobic molecule, and DMSO is an effective solvent for this class of compounds.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to three months.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For longer-term storage (up to six months), -80°C is recommended.[1]
Q4: My this compound in DMSO solidified at room temperature. Is it still usable?
A4: Yes, this is normal. DMSO has a freezing point of around 18.5°C (65°F), so it can solidify at cool room temperatures.[5] You can gently warm the vial in a warm water bath to bring the solution back to a liquid state. This process does not typically affect the quality of the compound.[5]
Q5: I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment, and it precipitated. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To address this, try to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to avoid both cytotoxicity and precipitation.[1] A serial dilution approach, where you perform intermediate dilutions in your aqueous buffer, can also help to prevent the compound from crashing out of solution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Review your storage conditions against the recommendations in the table below.2. Prepare fresh stock solutions from solid material.3. Perform a stability assessment of your current stock solution (see protocol below). |
| Loss of compound activity | Repeated freeze-thaw cycles of the stock solution. | 1. Discard the current stock solution.2. Prepare a new stock solution and aliquot it into single-use vials to minimize freeze-thaw cycles. |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, but be mindful of vehicle effects.3. Consider using a different buffer system or adding a solubilizing agent (e.g., BSA), if compatible with your assay. |
| Discoloration of solid compound | Potential degradation due to exposure to light or moisture. | 1. Discard the discolored material.2. Ensure the compound is stored in a dark, dry environment. |
Data Presentation: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a desiccator.[1] |
| Stock Solution | DMSO | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[4] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Recommended for longer-term storage of solutions.[1] |
| Working Solution | Aqueous Buffer | 2-8°C | Prepare fresh daily | Due to the potential for precipitation and degradation in aqueous media, it is not recommended to store working solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the vial until the compound is fully dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Aliquoting: Dispense the stock solution into small, single-use, tightly sealed vials (e.g., cryovials).
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing this compound Stability in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound over time.
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto an appropriate HPLC column (e.g., C18) and run a gradient elution method to separate this compound from any potential impurities or degradants.
-
Record the peak area and retention time of the main this compound peak. This will serve as your baseline.
-
-
Incubation under Test Conditions:
-
Store aliquots of the stock solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Compare the peak area of this compound to the initial measurement. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: AM-5262 & GPR40 Signaling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AM-5262, a potent full agonist of GPR40 (Free Fatty Acid Receptor 1, FFAR1). The focus is on ensuring experimental rigor by providing strategies to control for potential GPR40-independent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent full agonist for the G-protein coupled receptor 40 (GPR40), with an EC50 of 0.081 μM.[1] Its primary mechanism of action is to activate GPR40, which is highly expressed in pancreatic β-cells. This activation in the presence of elevated glucose leads to increased insulin secretion, making it a compound of interest for type 2 diabetes research.[2][3]
Q2: What is the signaling pathway of GPR40 activation by this compound?
GPR40 is known to signal through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which contribute to the potentiation of glucose-stimulated insulin secretion.[4][5]
Interestingly, this compound has been shown to be a biased agonist, capable of activating not only the Gαq pathway but also the Gαs pathway. Gαs activation leads to the production of cyclic AMP (cAMP) by adenylyl cyclase. This dual signaling capability may contribute to its robust effects on incretin secretion.[6]
Q3: Has the selectivity of this compound been characterized?
This compound was developed to have an improved pharmacokinetic and selectivity profile compared to earlier GPR40 agonists.[2][7] While comprehensive public data on its screening against a wide panel of receptors may be limited, its effects have been shown to be GPR40-dependent in key functional assays through the use of GPR40 knockout models.[8]
Q4: What are the essential negative controls when studying the effects of this compound?
To ensure that the observed effects of this compound are mediated by GPR40, it is crucial to include appropriate negative controls. The two most important controls are:
-
GPR40-null cells or tissues: The "gold standard" control is to use cells or tissues from a GPR40 knockout (GPR40-/-) animal. In this system, any response to this compound would be considered GPR40-independent.[8]
-
Pharmacological inhibition: In the absence of a knockout model, a GPR40-specific antagonist, such as GW1100, can be used. Pre-treatment with the antagonist should block the effects of this compound if they are GPR40-mediated.
Troubleshooting Guide: Controlling for GPR40-Independent Effects
This guide provides structured approaches to address specific issues that may arise during your experiments with this compound.
Issue 1: An unexpected or off-target effect is suspected.
If you observe a cellular response to this compound that is not consistent with known GPR40 signaling, it is important to systematically rule out off-target effects.
Experimental Protocol: Validating On-Target Effects of this compound
Objective: To confirm that the observed biological effect of this compound is mediated through GPR40.
Methodologies:
-
GPR40 Knockout/Knockdown Model:
-
Cell Lines: Utilize a cell line that endogenously expresses GPR40 and create a stable GPR40 knockout (e.g., using CRISPR/Cas9) or knockdown (e.g., using shRNA) line.
-
Primary Cells/Tissues: If available, use primary cells or tissues isolated from GPR40 knockout animals.[8]
-
Procedure:
-
Culture wild-type (WT) and GPR40-deficient cells/islets under identical conditions.
-
Treat both WT and GPR40-deficient preparations with a vehicle control and a dose-range of this compound.
-
Measure the biological endpoint of interest (e.g., insulin secretion, intracellular calcium mobilization, cAMP production).
-
-
Expected Outcome: The biological effect of this compound should be significantly attenuated or completely absent in the GPR40-deficient cells/tissues compared to the wild-type.
-
-
Pharmacological Antagonism:
-
Reagents: this compound and a selective GPR40 antagonist (e.g., GW1100).
-
Procedure:
-
In your experimental system (e.g., pancreatic islets, GPR40-expressing cell line), pre-incubate one group of samples with the GPR40 antagonist for a sufficient time to ensure receptor occupancy.
-
Treat both the antagonist-pre-incubated group and a control group with this compound.
-
Measure the desired biological response.
-
-
Expected Outcome: The GPR40 antagonist should competitively inhibit the effect of this compound.
-
Data Presentation: Interpreting Control Experiment Results
| Experimental Condition | Expected Outcome for GPR40-mediated effect | Implication for GPR40-independent effect |
| Wild-Type Cells + this compound | Biological effect observed | - |
| GPR40-KO Cells + this compound | No or significantly reduced effect | Effect is still observed |
| WT Cells + Antagonist + this compound | No or significantly reduced effect | Effect is still observed |
| Vehicle Control | Baseline activity | Baseline activity |
Issue 2: How to design an experiment to proactively identify potential off-target effects.
While this compound is reported to have good selectivity, it's good practice in drug development to consider potential off-target activities.
Experimental Protocol: Off-Target Screening
Objective: To identify potential off-target interactions of this compound.
Methodologies:
-
Broad-Panel GPCR Screening:
-
Submit this compound to a commercial service for screening against a large panel of GPCRs. This is a common practice in drug discovery to identify any unintended interactions.
-
-
Kinase Panel Screening:
-
As many small molecules can have off-target effects on kinases, screening this compound against a panel of kinases can provide valuable information about its selectivity.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This method can be used in an unbiased way to identify protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Visualizing Key Concepts
To aid in understanding the experimental logic and signaling pathways, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. The long-chain fatty acid receptor, GPR40, and glucolipotoxicity: investigations using GPR40-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reproducibility of AM-5262 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the GPR40 full agonist, AM-5262.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism involves activating GPR40, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2] This activation leads to enhanced glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2]
Q2: What are the key in vitro and in vivo effects of this compound?
A2: In vitro, this compound stimulates the secretion of GLP-1 and GIP from intestinal cells and potentiates glucose-dependent insulin secretion from both mouse and human pancreatic islets.[1] In vivo, this compound has been shown to improve glucose homeostasis in oral glucose tolerance tests (OGTT) in high-fat diet/streptozotocin (STZ)-treated mice, a model for type 2 diabetes.[1][2]
Q3: How does this compound's potency compare to other GPR40 agonists?
A3: this compound is a more potent GPR40 agonist compared to its predecessor, AM-1638. In studies using rat intestinal cells, the potency of this compound in stimulating GLP-1 and GIP secretion was 2- to 5-fold greater than that of AM-1638.[1]
Q4: What is the reported EC50 value for this compound?
A4: The reported half-maximal effective concentration (EC50) for this compound as a GPR40 full agonist is 0.081 μM.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: High variability in EC50 determination using aequorin bioluminescence assay.
-
Potential Cause 1: Inconsistent Cell Health and Density. Variations in cell viability and plating density can significantly impact the luminescent signal.
-
Solution: Ensure consistent cell passage number, viability (>95%), and accurate cell counting before seeding. Optimize cell density to achieve a robust signal-to-noise ratio.
-
-
Potential Cause 2: Incomplete Coelenterazine Loading. Insufficient loading of the aequorin co-factor, coelenterazine, will result in a weaker signal.
-
Solution: Optimize coelenterazine concentration and incubation time. Ensure complete removal of unbound coelenterazine before adding this compound to reduce background noise.
-
-
Potential Cause 3: this compound Precipitation. At higher concentrations, the compound may precipitate out of the solution, leading to inaccurate dose-response curves.
-
Solution: Prepare this compound stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all wells. Visually inspect solutions for any signs of precipitation.
-
Issue 2: Inconsistent results in GLP-1 or GIP secretion assays.
-
Potential Cause 1: Low Secretion Levels. The cell line used (e.g., STC-1, GLUTag) may not be secreting sufficient levels of GLP-1 or GIP for reliable detection.
-
Solution: Ensure the cell line is properly maintained and authenticated. Optimize assay conditions, including stimulation time and the presence of necessary co-factors (e.g., glucose). Consider using a more sensitive detection kit.
-
-
Potential Cause 2: Degradation of Secreted Peptides. GLP-1 and GIP are susceptible to degradation by proteases present in the cell culture medium.
-
Solution: Use a protease inhibitor cocktail in your assay buffer to prevent the degradation of the secreted peptides.
-
-
Potential Cause 3: Matrix Effects in Immunoassays. Components in the cell culture supernatant can interfere with the antibody-antigen binding in ELISA or other immunoassays.
-
Solution: Dilute samples to minimize matrix effects, ensuring the dilution factor is accounted for in the final calculation. Use an assay buffer recommended by the immunoassay kit manufacturer.
-
In Vivo Experiment Troubleshooting
Issue 1: High variability in blood glucose levels during Oral Glucose Tolerance Test (OGTT).
-
Potential Cause 1: Inconsistent Fasting Period. The duration of fasting prior to the OGTT can significantly impact baseline glucose levels and glucose tolerance.
-
Solution: Strictly adhere to a consistent fasting period for all animals in the study (typically 6-8 hours for mice). Ensure free access to water during fasting.
-
-
Potential Cause 2: Stress-induced Hyperglycemia. Handling and gavage procedures can induce stress in animals, leading to elevated blood glucose levels.
-
Solution: Acclimate the animals to handling and the gavage procedure for several days before the actual experiment. Perform the experiment in a quiet and calm environment.
-
-
Potential Cause 3: Inaccurate Glucose Administration. Incorrect volume or concentration of the glucose solution will lead to variable responses.
-
Solution: Accurately weigh each animal before the experiment to calculate the precise volume of the glucose solution to be administered. Ensure the gavage is performed correctly to deliver the full dose to the stomach.
-
Experimental Protocols
In Vitro Potency Determination: Aequorin Bioluminescence Assay
This protocol is a general guideline for determining the EC50 of this compound using a CHO cell line stably expressing GPR40 and aequorin.
-
Cell Preparation:
-
Culture CHO-GPR40-aequorin cells to ~80-90% confluency.
-
Harvest cells and resuspend in an appropriate assay buffer.
-
Load cells with coelenterazine (final concentration typically 5 µM) for 2-4 hours at 37°C in the dark.
-
Wash cells to remove excess coelenterazine and resuspend in assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a dose-response curve. Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96- or 384-well white, clear-bottom plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Immediately measure the luminescence signal using a plate reader with an injector. The signal is typically integrated over a period of 15-30 seconds.
-
-
Data Analysis:
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/STZ-Treated Mice
This protocol outlines a typical OGTT procedure in a mouse model of type 2 diabetes.
-
Animal Model:
-
Use mice (e.g., C57BL/6J) fed a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Induce diabetes with a low dose of streptozotocin (STZ) injection.
-
-
Experimental Procedure:
-
Fast the mice for 6-8 hours with free access to water.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage at time t = -60 minutes.
-
At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect blood samples from the tail vein at t = 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the this compound treated and vehicle control groups.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay |
| EC50 | 0.081 µM | CHO cells expressing GPR40 (Aequorin Assay) |
| GLP-1 Secretion | 2-5x more potent than AM-1638 | Rat Intestinal Cells |
| GIP Secretion | 2-5x more potent than AM-1638 | Rat Intestinal Cells |
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose (mg/kg) | Glucose AUC Improvement vs. Vehicle | Animal Model |
| This compound | 30 | ~48% | High-Fat Diet/STZ-Treated Mice |
| AM-1638 | 60 | Similar to 30 mg/kg this compound | High-Fat Diet/STZ-Treated Mice |
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo OGTT
Caption: Workflow for the in vivo Oral Glucose Tolerance Test.
References
GPR40 Agonist Cell-Based Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for GPR40 agonist cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during GPR40 agonist cell-based assays.
Q1: Why am I observing a low signal-to-background ratio in my calcium flux assay?
A1: A low signal-to-background ratio in a calcium flux assay can stem from several factors:
-
Suboptimal Dye Concentration: The concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM) is critical. Titrate the dye to find the optimal concentration for your cell line.
-
Low Receptor Expression: The cell line used may not express GPR40 at a high enough level. Confirm receptor expression via qPCR or Western blot. Using a cell line with higher receptor expression may be necessary.[1]
-
Poor Cell Health: Ensure cells are viable and not over-confluent before starting the assay. Perform a cell viability test, such as Trypan Blue exclusion.[1]
-
Agonist Issues: The agonist may be inactive or used at a suboptimal concentration. Verify the agonist's activity and perform a dose-response curve to determine the optimal concentration.[1]
Q2: My cAMP assay is showing high background or inconsistent results. What are the possible causes?
A2: High background and variability in cAMP assays can be due to several factors:
-
Cell Handling: Ensure consistent cell seeding density and proper cell health.[2] For adherent cells, allow them to attach overnight. For suspension cells, ensure they are in the exponential growth phase.
-
Reagent Preparation: Prepare fresh dilutions of cAMP standards and agonists. Ensure thorough mixing of all reagents.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a lower signal. The inclusion of a PDE inhibitor, such as IBMX, in the assay buffer is recommended to prevent cAMP degradation.
-
Constitutive Receptor Activity: Some cell lines may exhibit high basal GPR40 activity, leading to a high background. This can sometimes be mitigated by reducing the receptor expression level.
Q3: I am not seeing a response, or the response is very weak, in my IP-1 accumulation assay. How can I troubleshoot this?
A3: A weak or absent signal in an IP-1 assay can be addressed by optimizing several parameters:
-
Lithium Chloride (LiCl) Concentration and Incubation Time: LiCl is crucial for preventing IP-1 degradation. The concentration of LiCl and the incubation time should be optimized for your specific cell line and experimental conditions.[3]
-
Agonist Stimulation Time: The accumulation of IP-1 is time-dependent. Perform a time-course experiment to determine the optimal agonist stimulation time that yields the maximal signal.
-
Cell Density: The number of cells seeded per well is critical. Optimize the cell density to ensure a robust signal.[3]
-
Assay Sensitivity: If the signal remains low, consider using a more sensitive detection method or a cell line with higher GPR40 expression.
Q4: My results show significant well-to-well variation. How can I improve the reproducibility of my assay?
A4: High well-to-well variation can be minimized by:
-
Consistent Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps and uneven cell distribution. Use automated dispensers for seeding if available.
-
Uniform Reagent Addition: Use an automated dispenser for adding dyes, agonists, and other reagents to ensure consistency across the plate.
-
Avoiding Edge Effects: "Edge effects" are a common issue in microplates. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media.
-
Proper Mixing: Ensure all solutions are thoroughly mixed before and during the assay as specified in the protocol.
GPR40 Signaling Pathways
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is primarily a Gq-coupled receptor. However, some agonists can also induce Gs-coupled signaling.
Caption: GPR40 signaling pathways.
Experimental Workflow and Protocols
General Experimental Workflow
The following diagram outlines a general workflow for a GPR40 agonist cell-based assay.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 96-well microplate format using a cell-permeant calcium indicator like Fluo-4 AM.[1]
Materials:
-
GPR40-expressing cells (adherent or suspension)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well microplates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic™ F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
GPR40 agonist stock solution
-
Positive control (e.g., ionomycin)
-
Vehicle control (e.g., 0.1% DMSO)
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading Solution Preparation: Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of the dye stock (e.g., 1 mM in DMSO) and 10% (w/v) Pluronic™ F-127. Dilute this mixture in Assay Buffer to a final working concentration of 2-5 µM.
-
Dye Loading: Aspirate the cell culture medium from the wells. Gently add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Compound Preparation: Prepare a compound plate with the GPR40 agonist and controls at 5X the final desired concentration in Assay Buffer.
-
Assay Execution: a. Place the cell plate and compound plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). b. Baseline Reading: Record the baseline fluorescence for 30-60 seconds. c. Agonist Addition: The instrument adds 25 µL from the compound plate to the cell plate to stimulate the calcium flux. d. Signal Reading: Continue to record the fluorescence intensity for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the area under the curve (AUC). Plot the response against the agonist concentration to determine the EC50.
Protocol 2: cAMP Accumulation Assay (HTRF)
This protocol describes a competitive immunoassay to measure cAMP levels using HTRF technology.[4][5]
Materials:
-
GPR40-expressing cells
-
Cell culture medium
-
384-well low-volume white plates
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GPR40 agonist stock solution
-
Forskolin (positive control)
-
Vehicle control
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 1 mM IBMX).
-
Cell Dispensing: Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add 5 µL of the GPR40 agonist or controls at various concentrations.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: a. Add 5 µL of the HTRF cAMP-d2 reagent diluted in lysis buffer. b. Add 5 µL of the HTRF anti-cAMP-cryptate reagent.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the cAMP concentration. Generate a standard curve using known cAMP concentrations to quantify the cAMP produced in the samples.
Protocol 3: IP-1 Accumulation Assay (HTRF)
This protocol describes the measurement of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, using HTRF technology.[3][6][7]
Materials:
-
GPR40-expressing cells
-
Cell culture medium
-
384-well low-volume white plates
-
IP-One HTRF assay kit (e.g., from Cisbio/Revvity)
-
Lithium chloride (LiCl)
-
GPR40 agonist stock solution
-
Vehicle control
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate and incubate overnight.
-
Cell Stimulation: a. Remove the culture medium. b. Add 10 µL of stimulation buffer containing LiCl and the GPR40 agonist at various concentrations.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Lysis and Detection: a. Add 5 µL of the IP1-d2 conjugate. b. Add 5 µL of the Eu-cryptate labeled anti-IP1 antibody.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio. The signal is inversely proportional to the IP-1 concentration. Use an IP-1 standard curve to quantify the results.
Quantitative Data Summary
The following tables summarize typical quantitative data for GPR40 agonist cell-based assays.
Table 1: EC50 Values of Common GPR40 Agonists
| Agonist | Assay Type | Cell Line | Reported EC50 | Reference |
| GW9508 | Calcium Mobilization | HEK293 | 19 ± 0.37 nM | [8][9] |
| TAK-875 | Calcium Mobilization | HEK293 | ~5 nM | [8] |
| ZYDG2 | Calcium Mobilization | Stable cell line | 17 nM | [10] |
| ZYDG2 | IP-1 Accumulation | Stable cell line | 41 nM | [10] |
| C8 | IP-1 Accumulation | Chem-1 | 143 µM | [11] |
| C10 | IP-1 Accumulation | Chem-1 | 47.15 µM | [11] |
Table 2: Assay Performance Metrics
| Metric | Description | Acceptable Range | Reference |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 is generally acceptable, higher is better. | [12][13][14] |
| Z'-Factor | A measure of the statistical effect size that reflects both the dynamic range and the data variation. | 0.5 - 1.0: Excellent assay. 0 - 0.5: Marginal assay. < 0: Unacceptable assay. | [12][14][15] |
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common problems in GPR40 agonist assays.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. youtube.com [youtube.com]
- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 13. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Perfusion Rates for AM-5262 in Islet Studies
Welcome to the technical support center for the use of AM-5262 in pancreatic islet studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in pancreatic islets?
A1: this compound is a potent, full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] In pancreatic β-cells, GPR40 activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1] this compound mimics this effect, leading to enhanced insulin secretion from both mouse and human islets in the presence of elevated glucose levels.[1][3] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1]
Q2: How does the signaling of this compound differ from other GPR40 agonists?
A2: this compound is described as a full GPR40 agonist.[1][2] Some evidence suggests that the efficacy of full GPR40 agonists like this compound may be a consequence of combined Gs and Gq signaling activation, in contrast to partial agonists that may primarily signal through Gq.[4] This dual signaling could contribute to its potent effects on insulin and incretin secretion.[4][5]
Q3: What is the primary application of this compound in islet research?
A3: this compound is primarily used as a tool to study the role of GPR40 in islet pathophysiology and to explore the therapeutic potential of GPR40 agonism for type 2 diabetes.[3] It has been shown to enhance GSIS in isolated islets and improve glucose homeostasis in preclinical models.[1][2]
Q4: What is a typical effective concentration of this compound to use in islet perfusion studies?
A4: Published studies have used this compound at concentrations ranging from the nanomolar to micromolar range. For instance, an EC50 of 0.081 μM has been reported for its GPR40 agonistic activity.[3] In studies on isolated rat small intestine, a concentration of 1 μM was used.[4] Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant enhancement of GSIS with this compound. | 1. Suboptimal perfusion rate.2. Incorrect this compound concentration.3. Islet viability or functionality is compromised.4. Inadequate glucose stimulation. | 1. Optimize the perfusion flow rate. Start with a standard rate (e.g., 100 µL/min) and test both higher and lower rates to ensure adequate exposure without causing mechanical stress to the islets.[6]2. Perform a dose-response experiment with this compound (e.g., 10 nM - 10 µM) to identify the optimal concentration.3. Assess islet viability and function using standard methods (e.g., dithizone staining, basal and glucose-stimulated insulin secretion) before the experiment.4. Ensure the high glucose concentration used is sufficient to elicit a robust insulin response (e.g., 16.7 mM).[7] |
| High basal insulin secretion in the presence of this compound. | 1. This compound may have a slight effect on basal secretion at high concentrations.2. Islets are stressed or damaged. | 1. Lower the concentration of this compound.2. Ensure gentle handling of islets during preparation and loading into the perfusion chamber. Check for signs of islet damage under a microscope. |
| Inconsistent results between experiments. | 1. Variability in islet size and number.2. Inconsistent perfusion setup and flow rate.3. Degradation of this compound stock solution. | 1. Use a consistent number of islet equivalents (IEQs) for each experiment.2. Calibrate the peristaltic pump before each experiment to ensure a consistent flow rate.[6]3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| Delayed or prolonged insulin secretion response. | 1. Dead volume in the perfusion system tubing.2. Slow washout of this compound from the islets. | 1. Minimize the length and diameter of the tubing between the solution reservoirs and the islet chamber.2. Increase the duration of the washout period with control buffer after this compound stimulation. Some studies have noted prolonged effects of full GPR40 agonists.[4] |
Experimental Protocols
Protocol: Optimization of this compound Perfusion Rate for Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
This protocol provides a framework for determining the optimal perfusion rate for this compound in a standard islet perifusion system.
1. Islet Preparation:
-
Isolate pancreatic islets from the desired species (e.g., mouse, human) using standard collagenase digestion and purification methods.
-
Culture islets for 24-48 hours before the experiment to allow for recovery.[6]
-
On the day of the experiment, hand-pick islets of similar size to ensure uniformity. A typical experiment uses around 100-200 islet equivalents (IEQs) per column.[6][7]
2. Perifusion System Setup:
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the high glucose KRB buffer. Include a vehicle control.
-
Set up the perifusion system, ensuring the temperature is maintained at 37°C.[6][7]
3. Perifusion Procedure:
-
Equilibration Phase: Load the islets into the perifusion chambers. Perifuse with low glucose KRB buffer for a 60-minute equilibration period at a starting flow rate (e.g., 100 µL/min).[6][7]
-
Basal Secretion: Continue to perifuse with low glucose KRB buffer and collect fractions every 2-5 minutes for 10-15 minutes to establish a stable baseline.
-
Stimulation Phase: Switch to high glucose KRB buffer containing either vehicle or a predetermined concentration of this compound. Continue collecting fractions for 20-30 minutes.
-
Second Phase/Washout: Switch back to low glucose KRB buffer to observe the return to baseline. Collect fractions for another 20-30 minutes.
4. Perfusion Rate Optimization:
-
Repeat the above procedure using different perfusion rates (e.g., 50 µL/min, 100 µL/min, and 200 µL/min) while keeping the this compound concentration constant.
-
Analyze the insulin concentration in the collected fractions using an appropriate method (e.g., ELISA, RIA).
-
Compare the magnitude and dynamics of the insulin secretion response at different perfusion rates to determine the optimal condition that provides a robust and reproducible potentiation of GSIS by this compound.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| Islets per Column | 100-200 IEQs | [6][7] |
| Equilibration Time | 60 minutes | [7] |
| Perfusion Flow Rate | 100 µL/min to 1 mL/min | [6][8] |
| Low Glucose Concentration | 1-3 mM | [7] |
| High Glucose Concentration | 16.7-20 mM | [7][9] |
| This compound Concentration | 0.01-10 µM (EC50 ~0.081 µM) | [3][4] |
| Fraction Collection Interval | 1-3 minutes | [8] |
| Temperature | 37°C | [6][7] |
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for islet perifusion.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPR40 Agonists: AM-5262 versus AM-1638
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent, full agonists of the G-protein-coupled receptor 40 (GPR40), AM-5262 and AM-1638. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS).[1][2][3] This document synthesizes experimental data to objectively evaluate the performance and characteristics of these two compounds.
Overview
AM-1638 is a potent and orally bioavailable full agonist of GPR40.[1] Subsequent optimization of AM-1638 led to the development of this compound, a compound with a more constrained tricyclic spirocycle structure.[2][4] This structural modification resulted in this compound exhibiting improved potency, a better pharmacokinetic profile, and enhanced selectivity compared to its predecessor.[2][4] Both compounds have demonstrated the ability to enhance GSIS in mouse and human islets and improve glucose homeostasis in animal models of type 2 diabetes.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and AM-1638 based on available in vitro data.
| Parameter | This compound | AM-1638 | Reference(s) |
| GPR40 Agonism | Full Agonist | Full Agonist | [2][5] |
| EC50 (GPR40) | 0.081 µM | 0.16 µM | [5][6] |
| In Vitro Potency | 2-5 fold greater than AM-1638 (GLP-1 & GIP secretion) | - | [2] |
Signaling Pathways and Mechanism of Action
GPR40 is primarily expressed on pancreatic β-cells and intestinal enteroendocrine cells.[2] Its activation by fatty acids or synthetic agonists potentiates insulin secretion in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[2] The canonical signaling pathway involves the Gαq/11 subunit, leading to phospholipase C (PLC) activation, subsequent inositol triphosphate (IP3) and diacylglycerol (DAG) production, and ultimately an increase in intracellular calcium levels that triggers insulin granule exocytosis.[7][8]
Interestingly, a subset of synthetic GPR40 agonists, including AM-1638 and this compound, have been shown to activate an alternative Gs-coupled pathway, leading to an increase in cyclic AMP (cAMP).[9][10] This dual Gq and Gs signaling is associated with robust stimulation of incretin (GLP-1 and GIP) secretion, further contributing to glycemic control.[9][11]
Experimental Protocols
The comparison and characterization of this compound and AM-1638 involve standard pharmacological assays to determine their potency and efficacy.
1. In Vitro GPR40 Activation Assay (Calcium Mobilization)
This assay measures the ability of the compounds to activate GPR40 and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium.
-
Cell Line: HEK293 (Human Embryonic Kidney) cells stably expressing human GPR40.
-
Reagents:
-
Test compounds (this compound, AM-1638) dissolved in DMSO.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate GPR40-expressing HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Load cells with Fluo-4 AM dye for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the test compounds to the cells and immediately monitor the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay evaluates the compound's ability to potentiate insulin secretion from pancreatic islets in the presence of high glucose.
-
Source: Isolated pancreatic islets from mice, rats, or humans.
-
Reagents:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Low glucose KRB (e.g., 2.8 mM glucose).
-
High glucose KRB (e.g., 16.7 mM glucose).
-
Test compounds.
-
-
Procedure:
-
Isolate pancreatic islets using collagenase digestion.
-
Pre-incubate islets in low glucose KRB for 1-2 hours to establish a basal insulin secretion rate.
-
Aliquot groups of islets (e.g., 5-10 islets per well).
-
Incubate islet groups with low glucose KRB or high glucose KRB, in the presence of vehicle or varying concentrations of the test compound for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration in the supernatant using an ELISA or radioimmunoassay kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the compound to the vehicle control under high glucose conditions.
-
In Vivo Performance
Comparative in vivo studies have demonstrated the superior profile of this compound. In an oral glucose tolerance test (OGTT) in high-fat diet/streptozotocin (HF/STZ) mice, this compound showed improved glucose homeostasis compared to AM-1638.[2] Notably, a 30 mg/kg dose of this compound produced a greater glucose-lowering effect than a 60 mg/kg dose of AM-1638, suggesting significantly greater in vivo potency for this compound.[2] This enhanced performance is attributed to its optimized structure, leading to a better pharmacokinetic profile.[2][4]
Conclusion
Both this compound and AM-1638 are potent full agonists of GPR40 that effectively stimulate glucose-dependent insulin and incretin secretion. The available data clearly indicate that this compound is a more advanced compound, representing a successful optimization of the AM-1638 chemical scaffold.[4] It exhibits higher in vitro potency and, more importantly, greater in vivo efficacy at lower doses, supported by an improved pharmacokinetic profile.[2] For researchers in the field of metabolic disease, this compound represents a more potent tool for investigating the therapeutic potential of GPR40 full agonism.
References
- 1. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
AM-5262: A Comprehensive Guide to its GPR40 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM-5262's performance as a G-protein coupled receptor 40 (GPR40) agonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to allow for replication and validation of the findings.
Introduction to GPR40 and this compound
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2][3] this compound is a potent, orally available GPR40 full agonist that has demonstrated improved pharmacokinetic and selectivity profiles compared to earlier compounds.[4][5] A key characteristic of this compound is its ability to act as a dual Gq and Gs signaling agonist, a feature that distinguishes it from many other GPR40 modulators.[6]
Comparative Analysis of GPR40 Agonists
The selectivity and potency of this compound have been evaluated in various in vitro and in vivo studies. Below is a summary of its performance compared to other notable GPR40 agonists.
Table 1: In Vitro Potency and Efficacy of GPR40 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |
| This compound | Human GPR40 | IP-one | 29 | 179 ± 14 | [6] |
| Human GPR40 | cAMP | 110 | 100 | [6] | |
| AM-1638 | Human GPR40 | IP-one | 43 | 148 ± 12 | [6] |
| Human GPR40 | cAMP | 110 | 100 | [6] | |
| TAK-875 | Human GPR40 | IP-one | 39 | 98 ± 7 | [6] |
| Human GPR40 | cAMP | >10,000 | N/A | [6] | |
| AMG 837 | Human GPR40 | IP-one | 43 | 114 ± 8 | [6] |
| Human GPR40 | cAMP | >10,000 | N/A | [6] | |
| MK-2305 | Human GPR40 | IP-one | 26 | 68 ± 5 | [6] |
| Human GPR40 | cAMP | >10,000 | N/A | [6] |
EC50 values represent the concentration of the agonist that gives half-maximal response. Emax values are expressed as a percentage of the maximal response to a reference agonist (GW9508).
Table 2: Binding Affinity of GPR40 Agonists
| Compound | Radioligand | Ki (nM) | Reference |
| This compound | [3H]AM-1638 | 10 | [6] |
| AM-1638 | [3H]AM-1638 | 29 | [6] |
| TAK-875 | [3H]AM-1638 | Positive Cooperativity | [6] |
| AMG 837 | [3H]AM-1638 | Positive Cooperativity | [6] |
| MK-2305 | [3H]AM-1638 | Positive Cooperativity | [6] |
Ki values represent the inhibitory constant for the ligand. "Positive Cooperativity" indicates that the compound enhances the binding of the radioligand.
GPR40 Signaling Pathways
Activation of GPR40 can initiate downstream signaling through different G-protein subtypes. This compound is notable for its ability to engage both Gαq and Gαs pathways.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPR40 Full and Partial Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between GPR40 full and partial agonists is critical for advancing therapeutic strategies for type 2 diabetes and other metabolic diseases. This guide provides an objective, data-driven comparison of these two classes of compounds, summarizing their distinct signaling mechanisms, pharmacological effects, and the experimental protocols used for their evaluation.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for enhancing glucose-dependent insulin secretion.[1][2] Agonists of this receptor mimic the effects of endogenous long-chain fatty acids, but their pharmacological profiles can vary significantly based on their classification as full or partial agonists.[3]
Distinguishing Full and Partial Agonism at GPR40
The fundamental difference between GPR40 full and partial agonists lies in their ability to activate downstream signaling pathways. Partial agonists, such as the well-studied compound TAK-875, primarily signal through the Gαq pathway.[4][5] This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium levels, which triggers glucose-dependent insulin secretion from pancreatic β-cells.[6][7]
In contrast, full agonists, often referred to as ago-allosteric modulators (AgoPAMs) like AM-1638, engage a dual signaling mechanism.[4][5] They not only activate the Gαq pathway but also recruit the Gαs pathway.[4][5] The activation of Gαs leads to an increase in intracellular cyclic AMP (cAMP) levels, which has been associated with a more robust therapeutic effect, including the stimulation of incretin hormone secretion (GLP-1 and GIP) from enteroendocrine L-cells in the gut.[4][5][8] This dual action is believed to contribute to superior glycemic control.[3]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by GPR40 partial and full agonists.
Quantitative Comparison of GPR40 Agonists
The functional differences between full and partial agonists are quantified by parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect). Full agonists typically exhibit a higher Emax compared to partial agonists in cell-based assays.[4] The following table summarizes representative data for key GPR40 agonists.
| Compound | Agonist Type | Target Cell | Assay | EC50 (nM) | Emax (% of Full Agonist) | Reference |
| TAK-875 | Partial | Pancreatic β-cells | Insulin Secretion | ~30 | Lower than full agonists | [4][5] |
| AMG 837 | Partial | Pancreatic β-cells | Inositol Monophosphate | ~13 | ~25% of AM-1638 | [3][9] |
| AM-1638 | Full (AgoPAM) | Pancreatic β-cells, Enteroendocrine L-cells | Inositol Monophosphate | ~160 | 100% | [3][9] |
| AM-5262 | Full (AgoPAM) | Pancreatic β-cells, Enteroendocrine L-cells | Inositol Monophosphate | ~3.6-36 | Higher than AM-1638 | [8][9] |
Experimental Protocols
To aid in the design and interpretation of studies comparing GPR40 agonists, this section provides detailed methodologies for key in vitro assays.
Experimental Workflow: In Vitro Comparison of GPR40 Agonists
Detailed Methodologies
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of Gαq signaling.
-
Cell Line: HEK293 cells stably expressing human GPR40.
-
Materials:
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GPR40 full and partial agonists
-
-
Procedure:
-
Seed GPR40-expressing cells in 96-well plates and culture overnight.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove culture medium and add the loading buffer to the cells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with HBSS.
-
Prepare serial dilutions of the GPR40 agonists.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the agonist solutions to the wells and immediately measure the fluorescence intensity kinetically for 2-3 minutes.
-
The peak fluorescence intensity is used to determine the dose-response relationship.
-
2. Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, providing a robust measure of Gαq pathway activation.
-
Cell Line: CHO-K1 or HEK293 cells expressing GPR40.
-
Materials:
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer containing LiCl
-
GPR40 full and partial agonists
-
-
Procedure:
-
Culture cells to 80-90% confluency and seed in a 96-well plate.
-
On the day of the assay, prepare serial dilutions of the agonists in the stimulation buffer.
-
Remove the culture medium and add the agonist dilutions to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Add the IP1-d2 and anti-IP1 cryptate reagents to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the primary therapeutic endpoint of GPR40 agonism: the potentiation of insulin secretion in the presence of glucose.
-
Cell Line/Tissue: Pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated pancreatic islets.
-
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
GPR40 full and partial agonists
-
Insulin ELISA kit
-
-
Procedure:
-
Culture β-cells or islets in appropriate medium.
-
Pre-incubate the cells/islets in low glucose KRBH for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Replace the buffer with fresh low glucose KRBH or high glucose KRBH, with or without the GPR40 agonists at various concentrations.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit.
-
The results are expressed as the amount of insulin secreted, often normalized to total protein or DNA content.
-
Conclusion
The distinction between GPR40 full and partial agonists is a critical consideration in the development of novel therapeutics for type 2 diabetes. While partial agonists primarily enhance glucose-dependent insulin secretion via the Gαq pathway, full agonists (AgoPAMs) leverage dual Gαq and Gαs signaling to also stimulate incretin release, potentially offering a more comprehensive therapeutic effect. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate and compare the pharmacological properties of these compounds, ultimately facilitating the discovery of next-generation GPR40-targeted therapies.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
AM-5262: A Comparative Analysis of Cross-Reactivity with Free Fatty Acid Receptors
For Immediate Release
AM-5262, a potent, full agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has demonstrated significant potential in the regulation of glucose homeostasis. This guide provides a comparative analysis of this compound's cross-reactivity with other members of the free fatty acid receptor family, namely FFAR2 (GPR41), FFAR3 (GPR43), and FFAR4 (GPR120). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity profile.
Summary of Quantitative Data
This compound exhibits high potency and selectivity for FFAR1. The following table summarizes the available quantitative data on the activity of this compound at its primary target, FFAR1, and its cross-reactivity with other FFARs.
| Receptor | Alternative Name | Ligand | Assay Type | Parameter | Value (µM) |
| FFAR1 | GPR40 | This compound | Functional (Aequorin) | EC50 | 0.081[1][2][3] |
| FFAR2 | GPR41 | This compound | Not Available | - | No significant activity reported |
| FFAR3 | GPR43 | This compound | Not Available | - | No significant activity reported |
| FFAR4 | GPR120 | This compound | Not Available | - | No significant activity reported |
Further details on the experimental protocols are provided in the subsequent section.
While specific quantitative data for the cross-reactivity of this compound with FFAR2, FFAR3, and FFAR4 is not publicly available in the form of EC50 or Ki values, the originating research describes this compound as having an "improved rat PK profile and general selectivity profile" compared to its predecessors. This suggests that the compound was likely screened against a panel of receptors, including other FFARs, and demonstrated a favorable selectivity for FFAR1.
Signaling Pathways of Free Fatty Acid Receptors
The distinct signaling mechanisms of the FFAR family members underscore the importance of selective agonists in targeted therapeutic development. The diagrams below illustrate the primary signaling cascades initiated by the activation of each receptor.
Caption: FFAR1 Signaling Pathway.
Activation of FFAR1, primarily coupled to Gq protein, stimulates phospholipase C (PLC).[4][5][6] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively, which culminates in glucose-dependent insulin secretion.[4][6] Some studies suggest potential coupling to Gs protein as well.
Caption: Signaling Pathways of FFAR2, FFAR3, and FFAR4.
FFAR2 is known to couple to both Gi/o and Gq/11 pathways, leading to inhibition of adenylyl cyclase and stimulation of PLC, respectively.[7][8][9] FFAR3 exclusively signals through the Gi pathway, resulting in the inhibition of adenylyl cyclase.[10][11][12] FFAR4 has the most diverse signaling profile, coupling to Gq, Gi, and Gs, as well as engaging β-arrestin pathways to mediate anti-inflammatory responses.[13][14][15]
Experimental Protocols
The determination of agonist potency and selectivity for FFARs typically involves cell-based functional assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for key experiments relevant to the assessment of this compound's activity.
Calcium Mobilization Assay (for Gq-coupled FFARs)
This assay is a common method to assess the activity of Gq-coupled receptors like FFAR1 and FFAR4 by measuring changes in intracellular calcium concentration.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the human FFAR of interest (FFAR1, FFAR2, FFAR3, or FFAR4) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.[16]
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) and often probenecid to prevent dye leakage.[16][17] Cells are incubated to allow for dye de-esterification and loading.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation or FLIPR). A baseline fluorescence is recorded before the automated addition of varying concentrations of this compound.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored kinetically in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Bioluminescence Resonance Energy Transfer (BRET) Assay (for G-protein coupling)
BRET assays are utilized to study the interaction between a GPCR and its specific G-protein subtypes (Gq, Gi, Gs) upon ligand binding.
Methodology:
-
Constructs: Cells are co-transfected with plasmids encoding the FFAR of interest and BRET biosensors for G-protein activation. A common configuration involves a Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to a fluorescent acceptor (e.g., Venus or GFP).[18]
-
Cell Culture and Transfection: HEK293 cells are typically used for their high transfection efficiency. Cells are cultured and transfected with the appropriate DNA constructs.
-
Assay Preparation: Transfected cells are harvested and seeded into white-walled microplates.
-
BRET Measurement: The luciferase substrate (e.g., coelenterazine h) is added to the cells. The plate is then read in a BRET-compatible microplate reader that can simultaneously measure the light emission from the donor and the acceptor.
-
Ligand Stimulation: A baseline BRET ratio is established before the addition of the agonist (this compound). The change in the BRET ratio upon agonist addition is monitored over time. An increase or decrease in the BRET signal, depending on the specific biosensor configuration, indicates G-protein activation.[19]
-
Data Analysis: Dose-response curves are generated by plotting the change in BRET ratio against the agonist concentration to determine the EC50 for the activation of a specific G-protein pathway.
Conclusion
This compound is a highly potent and selective agonist for FFAR1. While comprehensive cross-reactivity data against other FFARs is not extensively published, the available information points towards a favorable selectivity profile. The distinct signaling pathways of the FFAR family members highlight the necessity of such selective pharmacological tools for elucidating their specific physiological roles and for the development of targeted therapies with minimal off-target effects. Further studies quantifying the activity of this compound at FFAR2, FFAR3, and FFAR4 would be beneficial to fully characterize its selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. physoc.org [physoc.org]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View | MDPI [mdpi.com]
- 8. What are FFAR2 agonists and how do they work? [synapse.patsnap.com]
- 9. FFAR2 free fatty acid receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. genecards.org [genecards.org]
- 12. FFAR3 free fatty acid receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two decades of FFAR4 biology: From nutrient sensing to therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Omega-3 Fatty Acids and FFAR4 [frontiersin.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 18. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
AM-5262: A Comprehensive In Vivo Efficacy Comparison with Other GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of AM-5262, a novel G-protein coupled receptor 40 (GPR40) agonist, with other prominent secretagogues in its class. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent for type 2 diabetes.
Executive Summary
This compound distinguishes itself from other GPR40 agonists through its unique dual-action signaling mechanism. Unlike first-generation "Gq-only" agonists such as TAK-875 and AMG-837, this compound and its predecessor, AM-1638, activate both Gq and Gs signaling pathways.[1] This dual agonism is associated with a more robust stimulation of incretin secretion (GLP-1 and GIP) in addition to direct glucose-dependent insulin secretion from pancreatic β-cells.[1][2] In vivo studies demonstrate that this enhanced mechanism of action translates to improved glycemic control at lower doses compared to other GPR40 agonists.[2]
In Vitro Profile: A Comparison of GPR40 Agonists
The following table summarizes the in vitro characteristics of this compound and other key GPR40 agonists. A significant differentiator for this compound is its potent activation of both Gq and Gs signaling pathways, as indicated by its EC50 values for IP3 production and cAMP accumulation.
| Compound | Agonist Type | Gq Signaling (IP3/Ca2+) EC50 | Gs Signaling (cAMP) EC50 | Key Features |
| This compound | Full Agonist (Gq + Gs) | 81 nM[3] | 100 nM[1] | Dual Gq and Gs pathway activation; potent incretin secretagogue.[1] |
| AM-1638 | Full Agonist (Gq + Gs) | - | 160 nM[1] | Predecessor to this compound with dual Gq and Gs signaling.[1] |
| TAK-875 | Partial Agonist (Gq-only) | 72 nM | No significant activity[1] | Selective for Gq pathway; limited incretin secretion.[1] |
| AMG-837 | Partial Agonist (Gq-only) | 13.5 nM (human GPR40) | No significant activity[1] | Selective for Gq pathway; limited incretin secretion.[1] |
In Vivo Efficacy: Head-to-Head Comparisons
Oral Glucose Tolerance Tests (OGTT) in rodent models of type 2 diabetes are a standard for evaluating the in vivo efficacy of anti-diabetic agents. The data below is compiled from studies in high-fat diet/streptozotocin (HF/STZ)-induced diabetic mice.
| Compound | Dose | Animal Model | Glucose AUC Reduction | Insulin Secretion | Reference |
| This compound | 30 mg/kg | HF/STZ Mice | ~48% | Increased | [2] |
| AM-1638 | 60 mg/kg | HF/STZ Mice | Similar to 30 mg/kg this compound | Increased | [2] |
| AMG-837 | 100 mg/kg | HF/STZ Mice | 19% | Increased |
Note: The data for AMG-837 is from a separate study and may have different experimental conditions.
Pharmacokinetic Profiles in Rats
The pharmacokinetic properties of a drug are crucial for its therapeutic potential. The following table compares key pharmacokinetic parameters of this compound and other GPR40 agonists in rats. This compound demonstrates an improved pharmacokinetic profile compared to its predecessor, AM-1638.
| Compound | T1/2 (h) | CL (L/h/kg) | %F (Oral Bioavailability) | Reference |
| This compound | 4.2 | 0.7 | 28% | [2] |
| AM-1638 | 1.8 | 0.91 | 15% | [2] |
| TAK-875 | 11.2 - 12.4 | - | 85-120% | [4] |
| AMG-837 | - | - | 84% | [3] |
Signaling Pathways and Mechanism of Action
The differential efficacy of this compound can be attributed to its unique signaling properties.
Gq and Gs Dual Signaling of this compound
This compound activates GPR40, leading to the dissociation of the G-protein into its subunits. This initiates two distinct signaling cascades:
-
Gq Pathway : The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a primary trigger for insulin exocytosis from pancreatic β-cells.
-
Gs Pathway : The Gαs subunit activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). Elevated cAMP levels, through the activation of protein kinase A (PKA) and Epac2, further potentiate insulin secretion and are crucial for stimulating the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells.[1] Recent evidence suggests that for this compound, this cAMP production is also Gq-dependent and mediated by adenylate cyclase 2.
This compound dual signaling pathway.
Gq-Only Signaling of TAK-875 and AMG-837
In contrast, Gq-only agonists primarily activate the Gq pathway, leading to insulin secretion with a less pronounced effect on incretin release.
Gq-only agonist signaling pathway.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in High-Fat/Streptozotocin (HF/STZ) Mice
This protocol is a standard method for assessing in vivo glucose metabolism and the efficacy of anti-diabetic compounds.
-
Animal Model: Male C57BL/6 mice are typically used. Diabetes is induced by a high-fat diet for a specified period, followed by a low dose of streptozotocin to induce hyperglycemia.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally via gavage at a specified time (e.g., 60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein immediately before the glucose challenge (time 0).
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured at each time point. Plasma insulin levels can also be measured from the collected blood samples. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glycemic excursion.
Oral Glucose Tolerance Test workflow.
Conclusion
This compound represents a promising advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its dual Gq and Gs signaling mechanism provides a distinct advantage over earlier Gq-only agonists by robustly stimulating incretin secretion in addition to direct glucose-dependent insulin release. This translates to superior in vivo efficacy in preclinical models, with improved glycemic control observed at lower doses compared to its predecessors. The improved pharmacokinetic profile of this compound further enhances its potential as a therapeutic candidate. Further head-to-head clinical studies will be essential to fully elucidate its comparative efficacy and safety profile in humans.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AM-5262 and Endogenous Ligands for the GPR40 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic GPR40 agonist, AM-5262, against its endogenous ligands, the medium and long-chain free fatty acids (FFAs). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells. Its activation potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones, making it a promising therapeutic target for type 2 diabetes.[1][2] This document outlines the comparative pharmacology, signaling pathways, and experimental protocols to evaluate these ligands.
Quantitative Comparison of Ligand Potency and Efficacy
The synthetic agonist this compound demonstrates significantly higher potency compared to endogenous free fatty acids in activating the GPR40 receptor. The following table summarizes the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values for this compound and representative endogenous ligands. It is important to note that the data is compiled from various studies and assays, which may contribute to variability.
| Ligand | Type | EC50 (µM) | Emax (% of Maximum Response) | Assay Type | Reference |
| This compound | Synthetic Agonist | 0.081 | Full Agonist | Calcium Mobilization | [3] |
| Linoleic Acid | Endogenous FFA (C18:2) | ~2.24 | Full Agonist | Calcium Mobilization | [4] |
| Oleic Acid | Endogenous FFA (C18:1) | 1-10 | Full Agonist | Calcium Mobilization | [5] |
| Palmitic Acid | Endogenous FFA (C16:0) | Not specified | Full Agonist | Insulin Secretion | [6] |
| α-Linolenic Acid | Endogenous FFA (C18:3) | 17 | Not specified | IP-Turnover | [7] |
| Docosahexaenoic Acid (DHA) | Endogenous FFA (C22:6) | 12 | Not specified | IP-Turnover | [7] |
Note: The EC50 value for Linoleic Acid was converted from a pEC50 of 5.65. Efficacy for endogenous ligands is described as being full agonists in several studies, comparable to or greater than some synthetic partial agonists.[8]
GPR40 Signaling Pathway
Activation of GPR40 by both synthetic and endogenous ligands initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. This elevation in cytosolic calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: GPR40 Signaling Pathway.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) are cultured in appropriate media. Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then added to each well, and the plate is incubated in the dark to allow for dye loading into the cells.
-
Compound Addition: After incubation, the dye solution is removed, and cells are washed again with KRH buffer. Varying concentrations of this compound or endogenous free fatty acids are then added to the wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence signal for each concentration is used to generate dose-response curves. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Emax values for each ligand.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of GPR40 ligands to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
Experimental Workflow:
Caption: GSIS Assay Workflow.
Detailed Methodology:
-
Islet/Cell Preparation: Pancreatic islets are isolated from mice or rats, or a pancreatic β-cell line such as MIN6 is cultured.[9][10] The islets or cells are then pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal state.[10]
-
Basal Insulin Secretion: The pre-incubation buffer is removed, and the islets/cells are incubated in fresh low-glucose KRB buffer for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin secretion.
-
Stimulated Insulin Secretion: The low-glucose buffer is replaced with KRB buffer containing a high concentration of glucose (e.g., 16.7 mM) with or without the addition of this compound or an endogenous FFA at various concentrations.[11] The islets/cells are incubated for another defined period.
-
Sample Collection and Analysis: The supernatant is collected, and the concentration of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Normalization: The amount of secreted insulin is often normalized to the total protein or DNA content of the islets/cells to account for variations in cell number. The results are typically expressed as a fold increase over the basal secretion at low glucose.
Conclusion
The synthetic GPR40 agonist this compound exhibits significantly greater potency than its endogenous free fatty acid counterparts. This enhanced potency, coupled with its full agonist activity, translates to robust stimulation of glucose-dependent insulin secretion. The experimental protocols provided herein offer a framework for the direct comparison of this compound and endogenous ligands, enabling researchers to further elucidate the therapeutic potential of targeting the GPR40 receptor for the treatment of type 2 diabetes.
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 11. researchgate.net [researchgate.net]
Statistical analysis of comparative studies involving AM-5262
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AM-5262, a novel and potent full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound has demonstrated significant potential in the regulation of glucose homeostasis, primarily through its dual action on both insulin and incretin secretion. This document objectively compares the performance of this compound with other key GPR40 agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Executive Summary
This compound distinguishes itself as a highly potent GPR40 full agonist with an improved pharmacokinetic profile compared to its predecessor, AM-1638.[1][2] As a full agonist, this compound activates both the Gq and Gs signaling pathways, leading to robust stimulation of not only glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells but also the release of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[3] This dual mechanism of action provides a powerful approach for glycemic control. In direct comparative studies, this compound has shown superior in vivo potency to AM-1638.[3]
Data Presentation: Quantitative Comparison of GPR40 Agonists
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the efficacy and potency of this compound with other notable GPR40 agonists.
Table 1: In Vitro Potency and Efficacy of GPR40 Agonists
| Compound | Agonist Type | Target | Assay | EC50 | Efficacy (Relative to Endogenous Ligands) |
| This compound | Full Agonist | Human GPR40 | GLP-1/GIP Secretion | More potent than AM-1638 [3] | Full Agonist |
| AM-1638 | Full Agonist | Human GPR40 | Ca2+ Flux | 0.16 µM[4] | Full Agonist |
| AM-1638 | Mouse GPR40 | Inositol Phosphate Accumulation | 12.9 ± 1.4 nM[5] | Full Agonist | |
| AM-1638 | Mouse Islets | Insulin Secretion | 0.99 ± 0.15 µM[5] | 3-4 fold > AMG 837[5] | |
| AMG 837 | Partial Agonist | Human GPR40 | Ca2+ Flux | 13.5 nM[6] | Partial Agonist (29% Emax)[5] |
| AMG 837 | Mouse GPR40 | Inositol Phosphate Accumulation | 11.0 ± 0.05 nM[5] | Partial Agonist | |
| TAK-875 | Partial Agonist | Human GPR40 | Inositol Phosphate Production | 72 nM[7] | Partial Agonist |
Table 2: In Vivo Efficacy of this compound vs. AM-1638 in an Oral Glucose Tolerance Test (OGTT)
| Compound | Dose (mg/kg) | Animal Model | Glucose AUC Reduction | Relative In Vivo Potency |
| This compound | 30 | High-Fat Diet/Streptozotocin (HF/STZ) Diabetic Mice | ~48% [3] | ~2-fold more potent than AM-1638 [3] |
| AM-1638 | 60 | High-Fat Diet/Streptozotocin (HF/STZ) Diabetic Mice | Similar to 30 mg/kg this compound[3] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro GLP-1 and GIP Secretion Assay from Rat Fetal Intestinal Cells
This protocol is adapted from studies evaluating the incretin-releasing properties of GPR40 agonists.[3][8]
-
Cell Culture: Primary intestinal cells are isolated from fetal rats and cultured in a suitable medium.
-
Stimulation: Cells are washed and incubated in a buffer with a physiological glucose concentration. Test compounds (e.g., this compound, AM-1638) are then added at various concentrations.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: The supernatant is collected to measure the secreted GLP-1 and GIP.
-
Quantification: GLP-1 and GIP levels are quantified using commercially available ELISA kits.
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the compounds.
In Vivo Oral Glucose Tolerance Test (OGTT) in High-Fat Diet/Streptozotocin (HF/STZ) Induced Diabetic Mice
This protocol is a standard method for assessing in vivo glucose homeostasis and the efficacy of anti-diabetic compounds.[1][3]
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A low dose of streptozotocin is then administered to induce a diabetic phenotype.[1]
-
Fasting: Mice are fasted overnight (e.g., 14-16 hours) with free access to water before the test.[1][9]
-
Compound Administration: Test compounds (e.g., this compound, AM-1638) or vehicle are administered orally via gavage at the specified doses.[3]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0).
-
Glucose Challenge: A glucose solution (e.g., 1-2 g/kg body weight) is administered orally.[1][10]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.[10]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. The percentage reduction in glucose AUC by the test compound compared to the vehicle is determined to evaluate efficacy.
Mandatory Visualization
GPR40 Signaling Pathway for Full Agonists
The following diagram illustrates the dual signaling pathway activated by GPR40 full agonists like this compound, leading to both insulin and incretin secretion.
References
- 1. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and secretion of glucagon-like peptide-1 by fetal rat intestinal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. protocols.io [protocols.io]
Unveiling the Dual Signaling Power of AM-5262: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AM-5262's performance against other G protein-coupled receptor (GPCR) agonists, supported by experimental data. We delve into the validation of its unique dual signaling mechanism, offering insights into its potential as a therapeutic agent for type II diabetes.
This compound is a potent, full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] What sets this compound apart is its ability to engage a dual signaling cascade, activating both the Gq and Gs protein pathways.[5][6][7] This contrasts with endogenous ligands and other synthetic agonists that primarily signal through the Gq pathway.[5] This dual activity is believed to contribute to a more robust secretion of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis.[2][5][8]
Comparative Analysis of GPR40 Agonist Signaling
To validate the dual signaling mechanism of this compound, its signaling profile was compared with other GPR40 agonists, including the Gq/Gs dual agonist AM-1638 and the Gq-only agonist TAK-875. The following tables summarize the in vitro potency and efficacy of these compounds in activating the Gq and Gs signaling pathways.
Table 1: In Vitro Gq Signaling Activity of GPR40 Agonists
| Compound | Target | Assay | Potency (EC50) | Efficacy (Emax) |
| This compound | GPR40 | IP3 Accumulation | 0.081 µM[1][3] | Full Agonist |
| AM-1638 | GPR40 | IP3 Accumulation | > this compound (less potent) | Full Agonist |
| TAK-875 | GPR40 | IP3 Accumulation | Potent | Partial/Full Agonist |
| Endogenous Ligands (e.g., LCFAs) | GPR40 | IP3 Accumulation | Micromolar range | Partial Agonist |
Table 2: In Vitro Gs Signaling Activity of GPR40 Agonists
| Compound | Target | Assay | Potency (EC50) | Efficacy (Emax) |
| This compound | GPR40 | cAMP Production | Demonstrated | Robust Stimulation[5] |
| AM-1638 | GPR40 | cAMP Production | Demonstrated | Robust Stimulation[5] |
| TAK-875 | GPR40 | cAMP Production | No/Limited Stimulation[5] | No/Limited Stimulation[5] |
| Endogenous Ligands (e.g., LCFAs) | GPR40 | cAMP Production | No/Limited Stimulation[5] | No/Limited Stimulation[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
In Vitro Intracellular IP3 Accumulation Assay (Gq Pathway)
Objective: To measure the activation of the Gq signaling pathway by GPR40 agonists.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding for the human GPR40 receptor.
-
Cell Seeding: Transfected cells are seeded into 96-well plates and cultured for 24 hours.
-
Compound Treatment: Cells are washed and then incubated with varying concentrations of the test compounds (e.g., this compound, AM-1638, TAK-875) for a specified time.
-
IP3 Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of inositol monophosphate (IP1), a stable metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: The fluorescence signal is read on a compatible plate reader. The data is normalized to a positive control (e.g., a known Gq activator) and vehicle control. EC50 and Emax values are calculated using a non-linear regression analysis.
In Vitro cAMP Accumulation Assay (Gs Pathway)
Objective: To measure the activation of the Gs signaling pathway by GPR40 agonists.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid for the human GPR40 receptor.
-
Cell Seeding: Transfected cells are seeded into 384-well plates and cultured for 24 hours.
-
Compound Incubation: Cells are incubated with a phosphodiesterase (PDE) inhibitor for a short period to prevent cAMP degradation, followed by the addition of various concentrations of the test compounds.
-
cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.
-
Data Analysis: The signal is measured, and data are normalized to a positive control (e.g., a known Gs activator like forskolin) and vehicle control. EC50 and Emax values are determined through curve fitting analysis.
Visualizing the Dual Signaling Mechanism
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Signaling pathways of Gq-only vs. dual Gq/Gs GPR40 agonists.
Caption: Workflow for in vitro validation of Gq and Gs pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Published Findings on AM-5262
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on AM-5262, a potent and full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound has been investigated as a potential therapeutic agent for type II diabetes. This document summarizes its mechanism of action, efficacy, and provides a comparative analysis with other GPR40 agonists, supported by experimental data from peer-reviewed publications.
Mechanism of Action: A Dual Signaling Agonist
This compound is distinguished as a full agonist of GPR40 that uniquely activates both Gq and Gs signaling pathways.[1][2] This dual activation is a key differentiator from other GPR40 modulators.
-
Gq Pathway Activation: In pancreatic β-cells, this compound stimulates the Gq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which are crucial for augmenting glucose-stimulated insulin secretion (GSIS).[2][3]
-
Gs Pathway Activation: In intestinal enteroendocrine cells, this compound activates the Gs pathway, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] Elevated cAMP levels, through protein kinase A (PKA), lead to the secretion of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][6] These incretins, in turn, further enhance insulin secretion from pancreatic β-cells.
This dual mechanism of engaging both the enteroendocrine and pancreatic β-cell axes contributes to the robust glucose-lowering effects observed with this compound.[1]
Comparative Efficacy of this compound
The performance of this compound has been primarily compared to its parent compound, AM-1638, and other GPR40 agonists such as the partial agonist AMG 837 and the "Gq-only" agonist TAK-875.
| Compound | Target | Mechanism of Action | In Vitro Potency (EC50) | Key In Vivo Effects | Reference |
| This compound | GPR40 | Full Agonist (Gq and Gs) | 0.081 μM | Enhanced GSIS, GLP-1, and GIP secretion; improved glucose homeostasis in HF/STZ mice.[7] | [7][8] |
| AM-1638 | GPR40 | Full Agonist (Gq and Gs) | Not explicitly stated for direct comparison | Similar efficacy to this compound but at a higher dose (60 mg/kg vs 30 mg/kg for this compound).[7] | [7] |
| AMG 837 | GPR40 | Partial Agonist (Gq) | ~13.5 nM (Ca2+ flux) | Potentiates GSIS but has minimal effect on incretin secretion.[9] | [5][9] |
| TAK-875 | GPR40 | Agonist (Primarily Gq) | 72 nM | Improves glucose tolerance but does not significantly stimulate incretin secretion.[1] | [1] |
This compound vs. AM-1638
This compound was developed as an optimized analog of AM-1638 with an improved pharmacokinetic profile.[7] In vitro studies demonstrated that this compound has a 2- to 5-fold greater potency in stimulating GLP-1 and GIP secretion from rat intestinal cells compared to AM-1638.[7] In an oral glucose tolerance test (OGTT) in high-fat diet/streptozotocin (HF/STZ) treated mice, this compound at a 30 mg/kg dose showed similar efficacy in improving glucose tolerance as AM-1638 at a 60 mg/kg dose.[7] This suggests a greater in vivo potency for this compound, as total plasma levels of this compound were 6-7 fold lower than AM-1638 at these respective doses.[7]
This compound vs. Other GPR40 Agonists
Compared to the partial agonist AMG 837 and the "Gq-only" agonist TAK-875, the dual Gq/Gs agonism of this compound leads to a more robust stimulation of incretin secretion, which contributes to its enhanced glucose-lowering effects.[1][4] While direct head-to-head quantitative comparisons in the same studies are limited, the distinct signaling profiles suggest a mechanistic advantage for this compound in engaging the full enteroinsular axis for glycemic control.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility of the findings.
In Vitro Assays
-
GPR40 Agonist Activity (Aequorin Bioluminescence Assay):
-
Cell Line: CHO cells stably co-expressing human GPR40 and aequorin.
-
Protocol: Cells are incubated with coelenterazine to charge the aequorin. The test compound (this compound) is then added at various concentrations. The resulting luminescence, indicative of intracellular calcium mobilization upon GPR40 activation, is measured. The EC50 value is calculated from the dose-response curve.
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Islets: Isolated mouse or human pancreatic islets.
-
Protocol: Islets are pre-incubated in a low glucose buffer. They are then incubated with a high glucose buffer in the presence or absence of this compound at various concentrations. The amount of insulin secreted into the supernatant is quantified by ELISA.
-
-
Incretin (GLP-1 and GIP) Secretion Assay:
-
Cells: Isolated primary cells from fetal rat intestines.
-
Protocol: Cells are incubated with this compound at various concentrations. The supernatant is collected, and the levels of secreted GLP-1 and GIP are measured using specific immunoassays.
-
In Vivo Studies
-
Pharmacokinetic (PK) Profiling:
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol: this compound is administered intravenously (e.g., 0.5 mg/kg) or orally (e.g., 2 mg/kg). Blood samples are collected at various time points, and the plasma concentrations of this compound are determined by LC-MS/MS to evaluate parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Animal Model: High-fat diet-fed, low-dose streptozotocin (HF/STZ)-treated type II diabetic mice.
-
Protocol: Mice are fasted overnight. This compound or vehicle is administered orally. After a set period (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured from tail vein samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration. Plasma insulin levels may also be measured at specific time points.
-
Conclusion
The published findings on this compound consistently demonstrate its role as a potent, full GPR40 agonist with a unique dual Gq and Gs signaling mechanism. This translates to robust in vitro and in vivo efficacy in stimulating both insulin and incretin secretion, leading to improved glycemic control in preclinical models of type II diabetes. The comparative data, particularly against its predecessor AM-1638, highlight its optimized potency and pharmacokinetic properties. The provided experimental frameworks offer a basis for the reproducibility of these findings. Further research, including head-to-head clinical trials, would be necessary to fully elucidate its therapeutic potential and safety profile in humans.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of AM-5262: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AM-5262, a potent GPR40 full agonist, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, its contaminated materials, and associated containers.
Waste Categorization and Segregation
Proper segregation of chemical waste is the first step towards safe disposal. All waste streams containing this compound must be clearly identified and separated from other laboratory waste.
| Waste Category | Description | Recommended Container |
| Solid this compound Waste | Unused or expired pure this compound powder. | Clearly labeled, sealed, and chemically compatible container. |
| Liquid this compound Waste | Solutions containing this compound. | Leak-proof, screw-cap container. Segregate halogenated and non-halogenated solvents. |
| Contaminated Labware | Disposable items such as pipette tips, gloves, bench paper, and vials that have come into contact with this compound. | Labeled, sealed plastic bag or container for solid chemical waste. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container specifically for chemically contaminated sharps. |
| Empty this compound Containers | Original vials or containers that held pure this compound. | Must be triple-rinsed before being discarded as regular lab glass or plastic. The rinsate must be collected as hazardous waste. |
Disposal Workflow
The following diagram outlines the general workflow for the disposal of this compound and related materials.
This compound Waste Disposal Workflow
Experimental Protocols for Decontamination
Triple Rinsing of Empty Containers:
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty this compound container. The solvent should be capable of dissolving this compound.
-
Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Decant the solvent rinsate into the appropriate liquid hazardous waste container.
-
Repeat: Perform this rinsing procedure two more times.
-
Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface the original label and dispose of the container in the appropriate laboratory glass or plastic waste stream.
Labeling and Storage
Proper labeling and storage of waste are critical to prevent accidents and ensure compliant disposal.
Waste Container Labeling:
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The CAS Number: 1222088-90-5
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The primary hazard(s) (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Storage:
-
Store all this compound waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.
-
Do not store incompatible waste types together.
The following decision tree can assist in determining the correct disposal path for materials associated with this compound.
This compound Disposal Decision Tree
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup and final disposal of hazardous waste.
Personal protective equipment for handling AM-5262
As a potent and novel research compound, the handling of AM-5262 requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent, bioactive small molecules in a research environment. All researchers, scientists, and drug development professionals must supplement this information with a thorough risk assessment for their specific experimental conditions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of PPE depends on the nature of the handling activity and the quantity of the compound being used.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of fine powders. Full respiratory protection and double gloving provide enhanced protection against particulate matter.[1][2] |
| Solution Preparation and Handling | - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and direct skin contact remains.[3][4] |
| In-vivo Dosing and Animal Handling | - Lab coat or disposable gown.- Safety glasses.- Nitrile gloves. | To prevent skin contact with the compound and contaminated animal bedding or fluids. |
| Waste Disposal | - Lab coat.- Chemical splash goggles.- Heavy-duty nitrile or neoprene gloves. | Protection against splashes and direct contact with concentrated waste materials. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Experiment Preparation:
-
Information Review: All personnel must review this safety guide and any available chemical information for this compound and similar GPR40 agonists.
-
Area Designation: Designate a specific area within a certified chemical fume hood for all manipulations of this compound.[5]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags is readily accessible.
2. Compound Handling:
-
Weighing: Whenever possible, weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure. If unavailable, use a chemical fume hood with extreme care to minimize air currents.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.[3][5]
3. Post-Experiment Decontamination:
-
Surface Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound. A common practice is to use a 70% ethanol solution, followed by a suitable laboratory detergent and a final rinse with deionized water.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste stream.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through a certified hazardous waste vendor.[1][6] | Prevents the release of a potent pharmacological agent into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed hazardous waste container.- Label as "Hazardous Waste" with the name of the compound.[1] | Minimizes the risk of exposure from contaminated items. |
| Aqueous Waste (solutions containing this compound) | - Collect in a sealed, labeled, and chemically resistant container.- Do not mix with other waste streams unless compatibility is confirmed.- Dispose of through the institution's chemical waste program.[1][7] | Prevents contamination of wastewater systems. |
| Contaminated PPE (gloves, disposable lab coats) | - Place in a sealed bag or container labeled as hazardous waste.- Dispose of according to institutional guidelines for chemically contaminated waste.[1] | Assumes all disposable items that have come into contact with the compound are contaminated. |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. twu.edu [twu.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
